(Rac)-Carbidopa-13C,d3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C10H14N2O4 |
|---|---|
Peso molecular |
230.24 g/mol |
Nombre IUPAC |
3,3,3-trideuterio-2-[(3,4-dihydroxyphenyl)methyl]-2-hydrazinyl(313C)propanoic acid |
InChI |
InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/i1+1D3 |
Clave InChI |
TZFNLOMSOLWIDK-KQORAOOSSA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])C(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN |
SMILES canónico |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to Determining the Isotopic Purity of (Rac)-Carbidopa-13C,d3
This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of (Rac)-Carbidopa-13C,d3, a stable isotope-labeled internal standard crucial for pharmacokinetic and metabolism studies. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their analytical workflows.
This compound is a synthetic, racemic form of Carbidopa that has been chemically modified to incorporate one carbon-13 atom and three deuterium atoms. This labeling provides a distinct mass shift, allowing for its use as an internal standard in mass spectrometry-based quantification of Carbidopa in complex biological matrices. The accuracy of such quantitative assays is directly dependent on the isotopic purity of the labeled standard.
Quantitative Data Summary
The isotopic purity of a given batch of this compound must be experimentally determined. The following table outlines the key parameters that are assessed during this analysis. The values presented are illustrative and represent typical specifications for such a standard.
| Parameter | Symbol | Typical Specification | Analytical Technique |
| Isotopic Enrichment (¹³C) | % ¹³C | ≥ 99% | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| Isotopic Enrichment (²H/D) | % D | ≥ 98% | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| Chemical Purity | % Purity | ≥ 98% | High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS) |
| Unlabeled Carbidopa | % Unlabeled | ≤ 0.5% | Mass Spectrometry (MS) |
| Partially Labeled Species | % Partial | ≤ 1.5% | Mass Spectrometry (MS) |
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for labeled compounds like this compound primarily relies on mass spectrometry. The goal is to measure the relative abundance of the target isotopologue (fully labeled) compared to unlabeled and partially labeled species.
A general and robust method for determining the enrichment of isotopically labeled molecules by mass spectrometry involves a multi-step process.[1][2][3]
Objective: To accurately quantify the isotopic distribution of this compound.
Instrumentation: A high-resolution mass spectrometer, such as a Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometer, is recommended for this analysis to resolve isotopic peaks accurately.[4] The instrument can be coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[1]
Procedure:
-
Mass Spectrometer Linearity Evaluation:
-
Prepare a series of solutions of unlabeled, natural abundance Carbidopa at different concentrations.
-
Inject these solutions into the mass spectrometer and measure the signal intensity of the molecular ion.
-
Plot the signal intensity against the concentration to confirm a linear response within the working range.[1]
-
-
Determination of the Natural Isotope Cluster:
-
Inject a solution of unlabeled Carbidopa into the mass spectrometer.
-
Acquire the mass spectrum of the molecular ion region, observing the natural isotopic distribution (M, M+1, M+2, etc.) due to the presence of naturally occurring ¹³C, ¹⁵N, and ¹⁸O.[3] This provides a reference "fingerprint" for the unlabeled molecule.
-
-
Analysis of the Labeled Compound:
-
Inject a solution of this compound into the mass spectrometer.
-
Acquire the mass spectrum of the molecular ion region.
-
-
Data Analysis and Purity Calculation:
-
Theoretical Isotope Distribution Calculation: Calculate the theoretical isotope distribution for this compound at various hypothetical isotopic enrichment levels (e.g., 95%, 98%, 99%, 99.5%).
-
Convolution of Isotope Distributions: "Convolute" the theoretical isotope distributions with the measured natural abundance isotope cluster from the unlabeled compound. This step accounts for the contribution of natural heavy isotopes in the labeled molecule.[1]
-
Comparison and Regression: Compare the measured isotope distribution of the labeled compound with the calculated convoluted distributions using linear regression. The isotopic enrichment level that provides the best fit between the measured and calculated distributions is determined to be the isotopic purity of the sample.[1]
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the mass spectrometry-based determination of isotopic purity for this compound.
Caption: Workflow for Isotopic Purity Determination.
Signaling Pathways and Logical Relationships
Carbidopa's primary mechanism of action is the inhibition of the enzyme DOPA decarboxylase (DDC) in the peripheral tissues. It is co-administered with Levodopa (L-DOPA), a precursor to the neurotransmitter dopamine, for the treatment of Parkinson's disease. By inhibiting peripheral DDC, Carbidopa prevents the conversion of L-DOPA to dopamine outside of the central nervous system (CNS), thereby increasing the bioavailability of L-DOPA for crossing the blood-brain barrier and exerting its therapeutic effect in the brain.
The logical relationship of Carbidopa's mechanism of action is depicted in the following diagram.
Caption: Carbidopa's Mechanism of Action.
This guide provides a framework for understanding and determining the isotopic purity of this compound. For specific batches of this compound, it is essential to refer to the Certificate of Analysis provided by the supplier for precise isotopic purity values.
References
- 1. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of complex isotopomer patterns in isotopically labeled compounds by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of the isotope enrichment of stable isotope-labeled proteins using high-resolution mass spectra of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-Carbidopa-13C,d3 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (Rac)-Carbidopa-13C,d3, a labeled internal standard for Carbidopa. The information compiled herein is intended to support research and development activities by providing key analytical data, representative experimental protocols, and a clear visualization of Carbidopa's mechanism of action.
Quantitative Data
The following tables summarize the key quantitative information for this compound and related isotopically labeled compounds. This data is essential for accurate quantification and method development.
Table 1: Properties of this compound
| Property | Value | Reference |
| Catalogue Number | AR-C01378 | [1] |
| CAS Number (Unlabeled) | 302-53-4 | [1] |
| Molecular Formula | ¹³C C₉H₁₁D₃N₂O₄ | [1] |
| Molecular Weight | 230.24 | [1] |
Table 2: Properties of Related Carbidopa Isotopologues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| Carbidopa-d3 (hydrate) | 1276197-58-0 | C₁₀H₁₁D₃N₂O₄ • H₂O | 247.3 |
| (Rac)-Carbidopa-d5 | 1185134-76-2 | C₁₀H₉D₅N₂O₄ | 231.26 |
Experimental Protocols
While a specific certificate of analysis for this compound was not publicly available, the following are representative experimental protocols for the analysis of Carbidopa in pharmaceutical formulations and biological matrices, based on established analytical methods.
High-Performance Liquid Chromatography (HPLC) for Simultaneous Determination of Levodopa and Carbidopa
This method is suitable for the quality control of pharmaceutical dosage forms containing both Levodopa and Carbidopa.[2]
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 column (250 mm × 4.6 mm, 5 µm particle size) is used.[2]
-
Mobile Phase: The mobile phase consists of a mixture of phosphate buffer (pH 2.8) and acetonitrile in a 95:5 (v/v) ratio.[2]
-
Flow Rate: The mobile phase is pumped at a flow rate of 1.0 mL/min.[2]
-
Detection: Chromatographic detection is performed at a wavelength of 280 nm.[2]
-
Sample Preparation: Standard solutions of Levodopa and Carbidopa are prepared in a diluent of 0.1M phosphoric acid.[2] Tablet samples are accurately weighed, crushed, and dissolved in the diluent, followed by filtration before injection.
-
Analysis: The retention times and peak areas of the analytes are compared with those of the reference standards for identification and quantification.[2]
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Carbidopa Analysis
This method can be employed for the simultaneous determination of Levodopa, Carbidopa, and Methyldopa in human serum and pharmaceutical preparations.[3]
-
Instrumentation: A 500 MHz NMR spectrometer is utilized for the analysis.[3]
-
Sample Preparation:
-
Pharmaceuticals: A known quantity of the pharmaceutical preparation is dissolved in a suitable deuterated solvent (e.g., DMSO-d6) containing a known amount of an internal standard.[3]
-
Human Serum: Serum samples require a protein precipitation step, followed by evaporation and reconstitution in the deuterated solvent with an internal standard.[3]
-
-
Data Acquisition: ¹H NMR spectra are acquired, and the signals corresponding to the specific functional groups of Carbidopa are identified.[3]
-
Quantification: The concentration of Carbidopa is determined by comparing the integral of its characteristic signals to the integral of the signal from the internal standard.[3] The reported detection limit for Carbidopa using this method is 1.7 µg/mL.[3]
Mechanism of Action of Carbidopa
Carbidopa is a crucial adjuvant in the treatment of Parkinson's disease, where it is co-administered with Levodopa (L-DOPA).[4][5][6][7][8] Its primary function is to inhibit the peripheral decarboxylation of Levodopa, thereby increasing its bioavailability to the central nervous system.[4][8]
Signaling Pathway
The following diagram illustrates the mechanism of action of Carbidopa in the context of Levodopa metabolism.
Caption: Mechanism of Action of Carbidopa.
Carbidopa works by inhibiting the DOPA decarboxylase (AADC) enzyme in the peripheral tissues.[4] This prevents the conversion of Levodopa to dopamine outside of the brain.[5] Since dopamine itself cannot cross the blood-brain barrier, this peripheral inhibition by Carbidopa ensures that more Levodopa is available to cross into the central nervous system.[6][7] Once in the brain, Levodopa is converted to dopamine, where it can exert its therapeutic effects in treating the symptoms of Parkinson's disease.[8] This mechanism allows for a lower effective dose of Levodopa and reduces peripheral side effects such as nausea and vomiting.[5]
References
- 1. Racemic Carbidopa-13C-d3 - CAS - 302-53-4 (non-labelled) | Axios Research [axios-research.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Carbidopa? [synapse.patsnap.com]
- 5. Levodopa and Carbidopa: MedlinePlus Drug Information [medlineplus.gov]
- 6. Carbidopa/levodopa - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Carbidopa - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Synthesis and Characterization of (Rac)-Carbidopa-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthesis and characterization strategy for (Rac)-Carbidopa-13C,d3, an isotopically labeled form of Carbidopa. Carbidopa is a crucial pharmaceutical agent used in combination with Levodopa for the treatment of Parkinson's disease. Its primary function is to inhibit the peripheral decarboxylation of Levodopa, thereby increasing its bioavailability in the central nervous system. The synthesis of isotopically labeled Carbidopa is essential for pharmacokinetic studies, drug metabolism research, and as an internal standard in analytical assays.
This document outlines a plausible synthetic route adapted from established methods for unlabeled Carbidopa. It further details the expected analytical characterization of the final product, providing a framework for researchers engaged in the synthesis and analysis of this and similar isotopically labeled compounds.
Physicochemical Properties and Specifications
A summary of the key physicochemical properties of this compound is presented below. These values are critical for the handling, formulation, and analytical characterization of the compound.
| Property | Expected Value |
| Chemical Formula | ¹³CC₉H₁₁D₃N₂O₄ |
| Molecular Weight | Approximately 230.25 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Slightly soluble in water, soluble in dilute acids |
| Isotopic Enrichment | Target: >98% for ¹³C and >98% for Deuterium |
| Chemical Purity (HPLC) | >98% |
Proposed Synthesis of this compound
The following section details a proposed multi-step synthesis for this compound. This pathway is a rational adaptation of known synthetic routes for Carbidopa, incorporating commercially available isotopically labeled starting materials.
Experimental Workflow: Synthesis
Caption: A logical workflow for the proposed synthesis of this compound.
Detailed Experimental Protocols
Step 1: Protection of 3,4-Dihydroxyphenylacetone
The synthesis commences with the protection of the catechol moiety of 3,4-dihydroxyphenylacetone to prevent unwanted side reactions in subsequent steps. A common protecting group strategy, such as the formation of a methylenedioxy bridge or silylation, can be employed.
-
Reagents: 3,4-dihydroxyphenylacetone, Dichloromethane (or another suitable aprotic solvent), a suitable protecting agent (e.g., dibromomethane with a base, or a silylating agent like TBDMSCl with imidazole).
-
Procedure: To a solution of 3,4-dihydroxyphenylacetone in the chosen solvent, the protecting agent and a suitable base are added. The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC). The protected intermediate is then isolated and purified using standard techniques such as column chromatography.
Step 2: Introduction of the Labeled Methyl Group (α-Methylation)
The isotopically labeled methyl group is introduced at the α-position to the ketone.
-
Reagents: Protected 3,4-dihydroxyphenylacetone, a strong base (e.g., Lithium diisopropylamide - LDA), and ¹³C,d₃-Methyl iodide.
-
Procedure: The protected ketone is dissolved in a dry aprotic solvent (e.g., Tetrahydrofuran - THF) and cooled to a low temperature (typically -78 °C). LDA is added dropwise to form the enolate. Subsequently, ¹³C,d₃-Methyl iodide is added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion. The resulting labeled ketone is then isolated and purified.
Step 3: Strecker Synthesis for Hydrazine Introduction
The key hydrazine functionality is introduced via a modified Strecker synthesis.
-
Reagents: The α-labeled ketone from the previous step, Hydrazine hydrate, and a cyanide source (e.g., Potassium cyanide).
-
Procedure: The labeled ketone is reacted with hydrazine hydrate to form the corresponding hydrazone. This is followed by the addition of a cyanide source to yield the α-hydrazinonitrile. The reaction is typically carried out in a protic solvent like ethanol.
Step 4: Hydrolysis and Deprotection
The final step involves the acidic hydrolysis of the nitrile to a carboxylic acid and the simultaneous removal of the catechol protecting group.
-
Reagents: The α-hydrazinonitrile, a strong acid (e.g., Hydrochloric acid or Hydrobromic acid).
-
Procedure: The crude product from the previous step is heated under reflux with a strong acid. This process hydrolyzes the nitrile to the carboxylic acid and cleaves the protecting group from the catechol. The reaction progress is monitored by HPLC. Upon completion, the reaction mixture is cooled, and the pH is adjusted to precipitate the final product, this compound. The product is then collected by filtration, washed, and dried.
Characterization of this compound
Thorough characterization is imperative to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are recommended.
Analytical Workflow: Characterization
Caption: A logical workflow for the analytical characterization of the final product.
Recommended Analytical Methodologies
| Technique | Expected Observations and Parameters |
| Mass Spectrometry (MS) | Expected Molecular Ion: [M+H]⁺ at m/z ≈ 231.1. The exact mass will confirm the incorporation of the isotopes. The isotopic cluster pattern will provide information on the enrichment level. Fragmentation patterns should be consistent with the structure of Carbidopa. |
| ¹H NMR Spectroscopy | The proton spectrum will be similar to that of unlabeled Carbidopa, with the notable absence of the signal corresponding to the α-methyl group due to deuteration. The remaining proton signals should be consistent with the structure. |
| ¹³C NMR Spectroscopy | The carbon spectrum will show a signal for the ¹³C-labeled methyl group, which will exhibit a characteristic coupling pattern if adjacent to protons (though in this case, it's attached to deuterium). The other carbon signals should correspond to those of unlabeled Carbidopa. |
| HPLC | Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm). Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer at pH 2.5-3.0) and an organic modifier (e.g., acetonitrile or methanol). Detection: UV at approximately 280 nm. The retention time should be consistent with that of a Carbidopa reference standard. |
Disclaimer: The synthetic protocol and characterization data provided in this document are proposed based on established chemical principles and literature for the unlabeled analogue. Actual experimental results may vary and optimization of the described procedures may be required. All laboratory work should be conducted by qualified personnel in a suitably equipped facility, adhering to all relevant safety protocols.
(Rac)-Carbidopa-13C,d3: A Technical Guide for Researchers
This technical guide provides an in-depth overview of (Rac)-Carbidopa-13C,d3, a stable isotope-labeled form of Carbidopa, for researchers, scientists, and drug development professionals. This document covers its supply and availability, its role in studying the Aryl Hydrocarbon Receptor (AhR) signaling pathway, and experimental protocols for its application.
Supplier and Availability of this compound
This compound is a specialized chemical used as a reference standard in analytical method development, validation, and quality control during drug development.[1] Its availability is limited to specialized chemical suppliers. Below is a summary of known suppliers and the availability of this compound and closely related isotopically labeled analogues.
| Supplier | Product Name | Catalogue # | CAS # (Unlabeled) | Molecular Formula | Availability |
| Axios Research | Racemic Carbidopa-13C-d3 | AR-C01378 | 302-53-4 | ¹³C C₉H₁₁D₃N₂O₄ | Enquire |
| MedChemExpress | (Rac)-Carbidopa-¹³C,d₃ | HY-B0311CS | 302-53-4 | Not specified | Inquire |
| MedChemExpress | Carbidopa-d3 | HY-143937S | 1276732-89-8 | C₁₀H₁₁D₃N₂O₄ | In stock |
Biological Context: Carbidopa as an AhR Agonist
Recent research has identified Carbidopa as a modulator of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating xenobiotic metabolism and immune responses.[2] Carbidopa's interaction with AhR has been shown to suppress the expression of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion, particularly in pancreatic cancer.[2]
The use of stable isotope-labeled compounds like this compound is crucial for metabolic research, allowing for the tracing of molecules through biological pathways and serving as internal standards for accurate quantification in mass spectrometry-based studies.[3] The incorporation of ¹³C and deuterium is not expected to alter the fundamental biological activity of the molecule, making the experimental findings on unlabeled Carbidopa directly relevant to the application of its isotopically labeled form in research.
Carbidopa-Induced AhR Signaling Pathway
Upon entering the cell, Carbidopa binds to and activates the AhR. This activation leads to the translocation of the AhR complex to the nucleus, where it can influence gene expression. One of the key downstream effects of Carbidopa-mediated AhR activation is the suppression of IDO1 expression. This occurs through both direct transcriptional regulation and indirect interference with the JAK/STAT signaling pathway, which is a known inducer of IDO1.
References
An In-depth Technical Guide to the Physical and Chemical Properties of (Rac)-Carbidopa-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of (Rac)-Carbidopa-13C,d3, an isotopically labeled form of Carbidopa used as a reference standard in analytical and research settings. Due to the limited availability of specific experimental data for this labeled compound, this guide also includes data for the non-labeled parent compound, Carbidopa, for comparative purposes. Furthermore, detailed, generalized experimental protocols for determining key physicochemical properties are provided, alongside visualizations of Carbidopa's mechanism of action and metabolic pathway.
Core Physical and Chemical Properties
The physical and chemical data for this compound are primarily sourced from suppliers of stable isotope-labeled compounds. The properties of the more extensively studied, non-labeled Carbidopa are also presented for context and as a reasonable estimate for the labeled analogue.
Quantitative Data Summary
| Property | This compound | Carbidopa (non-labeled) |
| Molecular Formula | ¹³C C₉H₁₁D₃N₂O₄ | C₁₀H₁₄N₂O₄[1][2][3] |
| Molecular Weight | 230.24 g/mol | 226.23 g/mol (anhydrous)[4][5], 244.25 g/mol (monohydrate)[1][6] |
| Appearance | Not specified; likely a solid | White to creamy white crystalline powder[1][6][7] or a solid[4] |
| Melting Point | No data available | 203-205 °C (decomposes)[1][8], 206-208 °C[3], 208 °C[2] |
| Solubility (Water) | No data available | Slightly soluble[1][6][9]. A pH-dependent solubility profile has been investigated.[10] |
| pKa | No data available | 2.3 (strongest acidic), 5.66 (strongest basic)[11] |
| LogP | No data available | -1.9[4] |
Experimental Protocols
Detailed experimental data for this compound is not widely published. Therefore, this section provides standardized, detailed methodologies for determining key physicochemical properties of pharmaceutical compounds, based on internationally recognized guidelines. These protocols are applicable for the characterization of this compound.
Determination of Melting Range (Based on USP <741>)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
Apparatus: A suitable melting range apparatus with a heated block or bath, a calibrated thermometer or temperature sensor, and glass capillary tubes (typically 0.8-1.2 mm internal diameter).[12]
-
Sample Preparation: The sample is finely powdered and dried in a vacuum desiccator. A small amount is packed into a capillary tube to a height of 2.5-3.5 mm.[12]
-
Procedure (Class Ia):
-
The heating block is pre-heated to a temperature about 10°C below the expected melting point.[13]
-
The heating rate is adjusted to 1 ± 0.5 °C per minute.[13]
-
The capillary tube containing the sample is inserted into the apparatus when the temperature is approximately 5°C below the expected melting range.[14]
-
The temperature at which the first liquid phase appears (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting range.
-
-
Data Analysis: The observed melting range is reported. For pure compounds, a sharp melting range (typically < 1°C) is expected. Impurities tend to broaden and depress the melting range.
Determination of Water Solubility (Based on OECD Guideline 105)
Objective: To determine the saturation mass concentration of the substance in water at a given temperature.
Methodology:
-
Apparatus: A constant temperature bath, flasks with stoppers, a method for agitation (e.g., shaker), and an appropriate analytical method for quantification (e.g., HPLC-UV).
-
Procedure (Flask Method for substances with solubility > 10⁻² g/L): [15][16][17][18]
-
An excess amount of the test substance is added to a flask containing purified water.
-
The flask is agitated in a constant temperature bath (e.g., 25 °C) for a sufficient time to reach equilibrium (preliminary tests can determine this, often 24-48 hours).
-
After agitation, the mixture is allowed to stand to let undissolved particles settle.
-
A sample of the supernatant is carefully withdrawn, filtered (if necessary, ensuring the filter does not adsorb the compound), and diluted as needed.
-
The concentration of the dissolved substance in the sample is determined by a validated analytical method.
-
-
Data Analysis: The solubility is reported in g/L or mg/mL at the specified temperature. At least three replicate determinations are recommended.
Determination of Dissociation Constant (pKa) (Based on OECD Guideline 112)
Objective: To determine the pKa of an ionizable substance in water.
Methodology:
-
Apparatus: A calibrated pH meter with an electrode, a temperature-controlled titration vessel, a burette for the addition of titrant, and a magnetic stirrer.
-
Procedure (Potentiometric Titration Method): [19][20][21][22][23]
-
A known amount of the substance is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is measured after each incremental addition of the titrant.
-
The titration is continued past the equivalence point.
-
-
Data Analysis:
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point. For polyprotic substances, multiple pKa values may be determined.
-
Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation at various points along the titration curve.
-
Mechanism of Action and Metabolic Pathway
Mechanism of Action: Inhibition of Peripheral DOPA Decarboxylase
Carbidopa's primary pharmacological action is the inhibition of the enzyme Aromatic L-amino acid decarboxylase (DDC), also known as DOPA decarboxylase.[1][24][25] When co-administered with Levodopa (L-DOPA), a precursor to dopamine, Carbidopa prevents the conversion of L-DOPA to dopamine in the peripheral tissues.[5][25] This is crucial because dopamine itself cannot cross the blood-brain barrier, whereas L-DOPA can.[24] By inhibiting peripheral DDC, Carbidopa increases the bioavailability of L-DOPA for transport to the brain, where it can be converted to dopamine to alleviate the symptoms of Parkinson's disease.[5][24][26][27] This co-administration allows for a lower dose of Levodopa, which in turn reduces peripheral side effects such as nausea and vomiting.[27]
Metabolic Pathway of Carbidopa
The metabolism of Carbidopa is not extensive. The major metabolic pathway involves the loss of the hydrazine functional group.[24] Several metabolites have been identified, including:
-
3-(3,4-dihydroxyphenyl)-2-methylpropionic acid
-
3-(4-hydroxy-3-methoxyphenyl)-2-methylpropionic acid
-
3-(3-hydroxyphenyl)-2-methylpropionic acid
-
3-(4-hydroxy-3-methoxyphenyl)-2-methyllactic acid
-
3-(3-hydroxyphenyl)-2-methyllactic acid
-
3,4-dihydroxyphenylacetone[24]
Conclusion
This compound serves as a critical internal standard for the quantitative analysis of Carbidopa in biological matrices and pharmaceutical formulations. While specific experimental data on its physical and chemical properties are scarce, the properties of non-labeled Carbidopa provide a reliable reference point. The standardized protocols outlined in this guide offer a robust framework for the experimental determination of its key characteristics. A thorough understanding of its physicochemical properties, mechanism of action, and metabolic fate is essential for its effective application in research and drug development.
References
- 1. Carbidopa - Wikipedia [en.wikipedia.org]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. chemigran.com [chemigran.com]
- 4. Carbidopa | C10H14N2O4 | CID 34359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. drugs.com [drugs.com]
- 7. Carbidopa and Levodopa Tablets, USP RX only [dailymed.nlm.nih.gov]
- 8. Carbidopa [drugfuture.com]
- 9. Carbidopa | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. thinksrs.com [thinksrs.com]
- 13. drugfuture.com [drugfuture.com]
- 14. scribd.com [scribd.com]
- 15. oecd.org [oecd.org]
- 16. OECD 105 - Phytosafe [phytosafe.com]
- 17. laboratuar.com [laboratuar.com]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. OECD n°112: Dissociation constant in water - Analytice [analytice.com]
- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 22. search.library.doc.gov [search.library.doc.gov]
- 23. downloads.regulations.gov [downloads.regulations.gov]
- 24. go.drugbank.com [go.drugbank.com]
- 25. What is the mechanism of Carbidopa? [synapse.patsnap.com]
- 26. go.drugbank.com [go.drugbank.com]
- 27. Levodopa and Carbidopa: MedlinePlus Drug Information [medlineplus.gov]
The Rationale and Application of Racemic Labeled Carbidopa in Drug Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbidopa, an aromatic L-amino acid decarboxylase (AADC) inhibitor, is a cornerstone in the management of Parkinson's disease, primarily administered as its active L-enantiomer in combination with Levodopa.[1][2][3] This co-administration strategy effectively prevents the peripheral conversion of Levodopa to dopamine, thereby increasing its bioavailability in the central nervous system and mitigating side effects.[4][5][6] While the therapeutic formulation is enantiopure, the use of a racemic mixture of isotopically labeled Carbidopa presents a powerful, albeit specialized, tool in a research and development context. This technical guide elucidates the scientific rationale for employing a labeled racemic mixture of Carbidopa, details relevant experimental protocols, and presents key pharmacokinetic data. The primary utility of such a compound lies in the detailed investigation of stereoselective pharmacokinetics, metabolism, and distribution, which are critical aspects of drug development mandated by regulatory bodies.[7]
Rationale for Utilizing a Racemic Mixture of Labeled Carbidopa
The therapeutic efficacy of Carbidopa is attributed almost exclusively to its L-enantiomer ((2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid).[8] The D-enantiomer is generally considered an impurity.[9] However, in the realm of drug development and clinical pharmacology, studying the racemic mixture, particularly with isotopic labeling, offers several distinct advantages:
-
Stereoselective Pharmacokinetics: The administration of a labeled racemic mixture allows for the simultaneous tracking of both the D- and L-enantiomers in a biological system. This is crucial for determining if there are significant differences in their absorption, distribution, metabolism, and excretion (ADME). Such studies are fundamental to understanding the complete disposition of the drug substance.
-
Bio-inversion Assessment: It allows researchers to investigate the possibility of in vivo chiral inversion, where the inactive D-enantiomer might be converted to the active L-enantiomer, or vice versa. While unlikely for a molecule like Carbidopa, this is a critical safety and efficacy parameter to assess for any chiral drug.
-
Metabolic Profiling: Isotopic labeling, such as with ¹³C or ¹⁴C, enables the tracing of the metabolic fate of each enantiomer.[10][11] This can reveal if the enantiomers are metabolized through different pathways or at different rates, which has implications for potential drug-drug interactions and toxicity.
-
Internal Standard for Bioanalysis: In a research setting, one labeled enantiomer can serve as an ideal internal standard for the highly accurate quantification of the other enantiomer in biological matrices.[10]
-
Regulatory Compliance: Regulatory agencies often require data on the disposition of all isomers present in a drug substance. Employing a labeled racemic mixture is an efficient method to generate this data in a single study.[7]
Stable isotopes like ¹³C or ¹⁵N are preferred for clinical studies due to their safety, as they do not pose a radiation risk.[12][13][14]
Signaling and Metabolic Pathways
The primary mechanism of action of Carbidopa is the inhibition of AADC. The following diagram illustrates the metabolic pathway of Levodopa and the inhibitory role of Carbidopa.
Quantitative Data Presentation
The following tables summarize pharmacokinetic parameters for Carbidopa from studies in human subjects. Note that these studies were conducted using the therapeutically administered L-Carbidopa.
Table 1: Pharmacokinetic Parameters of L-Carbidopa Following Oral Administration
| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | t½ (hr) | Reference |
|---|---|---|---|---|---|
| 10 | 33.7 ± 11.2 | 2.5 ± 0.8 | 148 ± 36 | 2.1 ± 0.4 | [15] |
| 25 | 88.6 ± 28.1 | 2.8 ± 0.8 | 448 ± 113 | 2.2 ± 0.4 | [15] |
| 50 | 158 ± 37 | 3.2 ± 0.8 | 913 ± 204 | 2.5 ± 0.5 | [15] |
| 100 | 288 ± 65 | 3.3 ± 0.7 | 1850 ± 400 | 2.7 ± 0.5 | [15] |
| 300 | 692 ± 201 | 4.0 ± 0.9 | 5570 ± 1280 | 3.2 ± 0.6 | [15] |
| 600 | 903 ± 224 | 4.3 ± 0.7 | 8310 ± 1950 | 3.5 ± 0.6 |[15] |
Data are presented as mean ± standard deviation.
Table 2: Pharmacokinetic Parameters of L-Carbidopa with Levodopa-Carbidopa Intestinal Gel (LCIG) Infusion
| Parameter | Mean ± SD | Reference |
|---|---|---|
| Average Daily Dose (mg) | 395 ± 101 | [16] |
| Cavg (µg/mL) | 0.22 ± 0.08 | [16] |
| Cmax (µg/mL) | 0.32 ± 0.11 | [16] |
| Cmin (µg/mL) | 0.12 ± 0.06 | [16] |
| Fluctuation [(Cmax-Cmin)/Cavg] | 0.96 |[16] |
Data from 19 advanced Parkinson's disease patients on stable LCIG therapy.[16]
Experimental Protocols
Synthesis of Isotopically Labeled Racemic Carbidopa
The synthesis of isotopically labeled Carbidopa can be achieved by incorporating a stable isotope, such as ¹³C, into the molecular backbone. A general synthetic approach for L-Carbidopa has been described, and this can be adapted for the inclusion of labeled precursors.[8][17] For a racemic mixture, the stereoselective steps would be omitted.
Example Precursor: Commercially available ¹³C-labeled reagents can be incorporated in the early stages of the synthesis. For instance, a ¹³C-labeled catechol or a methylating agent with a ¹³C-labeled methyl group could be used to introduce the isotopic tag in a metabolically stable position.
Chiral Separation and Quantification of Carbidopa Enantiomers
The ability to separate and quantify the D- and L-enantiomers of Carbidopa in biological matrices is essential for a stereoselective pharmacokinetic study. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two powerful techniques for this purpose.[7][9][18][19][20]
4.2.1 High-Performance Liquid Chromatography (HPLC) Protocol
-
Objective: To separate and quantify D- and L-Carbidopa in plasma samples.
-
Instrumentation: A standard HPLC system with a UV or mass spectrometric detector.
-
Chiral Stationary Phase (CSP): A column with a chiral selector is required. Examples include cellulose- or amylose-based CSPs, or those utilizing ligand-exchange principles.[20][21]
-
Mobile Phase: The composition of the mobile phase is critical for achieving separation. A common approach involves a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., 2-propanol or ethanol), often with a small amount of an acidic or basic modifier to improve peak shape.[7] For example, for acidic compounds like Carbidopa, 0.1% (v/v) trifluoroacetic acid may be used.[7]
-
Sample Preparation: Plasma samples would typically undergo protein precipitation followed by solid-phase extraction to isolate the analytes and remove interfering substances.
-
Detection: UV detection can be used, but for higher sensitivity and specificity, especially with isotopically labeled compounds, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[2][15][22]
4.2.2 Capillary Electrophoresis (CE) Protocol
-
Objective: To achieve high-resolution separation of Carbidopa enantiomers.
-
Instrumentation: A capillary electrophoresis system with a UV or diode-array detector.[9][23]
-
Methodology: For the simultaneous separation of Levodopa and Carbidopa, a simple and rapid CE method can be employed.[23]
-
Buffer: A 100 mM phosphate buffer at a pH of 8.5 can be used.[23]
-
Capillary: An uncoated fused-silica capillary (e.g., 51 cm total length, 40 cm effective length, 50 µm I.D.).[23]
-
Applied Voltage: +20 kV.[23]
-
Injection Mode: Hydrodynamic injection (e.g., 0.5 psi for 3 seconds).[23]
-
Detection: UV detection at 214 nm.[23]
-
Internal Standard: Tryptophan can be used as an internal standard to improve quantitative accuracy.[23]
Experimental and Logical Workflow
The following diagram outlines a typical workflow for a clinical study investigating the stereoselective pharmacokinetics of a labeled racemic Carbidopa.
Conclusion
While the therapeutic use of Carbidopa is confined to its L-enantiomer, the application of a racemic mixture of isotopically labeled Carbidopa is a sophisticated and valuable strategy in a research and drug development setting. It provides an unparalleled depth of insight into the stereoselective ADME of the drug, allows for the assessment of potential chiral inversion, and facilitates comprehensive metabolic profiling. The detailed experimental protocols for chiral separation and the established principles of using stable isotopes in clinical pharmacology provide a robust framework for conducting such studies. The data generated from these investigations are instrumental in building a complete profile of a chiral drug, ensuring its safety and efficacy, and meeting the stringent requirements of regulatory authorities.
References
- 1. Chiral Separation by HPLC Using the Ligand-Exchange Principle | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Levodopa/Carbidopa/Entacapone Combination Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis of (/sup 14/C)ciladopa (Journal Article) | ETDEWEB [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of carbidopa on the pharmacokinetics and metabolism of intravenously administered levodopa in blood plasma and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Asymmetric synthesis of L-carbidopa based on a highly enantioselective α-amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Green analytical methods for simultaneous determination of levodopa, carbidopa, and benserazide in Parkinson's drugs: The preferable superiority of the capillary electrophoresis comparing to the standard high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 12. The use of stable isotopes in drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. metsol.com [metsol.com]
- 14. researchgate.net [researchgate.net]
- 15. A phase I study to evaluate the effect of high-dose carbidopa on levodopa pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of levodopa, carbidopa, and 3-O-methyldopa following 16-hour jejunal infusion of levodopa-carbidopa intestinal gel in advanced Parkinson's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 19. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 20. researchgate.net [researchgate.net]
- 21. Determination of the enantiomeric purity of levodopa, methyldopa, carbidopa and tryptophan by use of chiral mobile phase high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 22. frontiersin.org [frontiersin.org]
- 23. dergi.fabad.org.tr [dergi.fabad.org.tr]
An In-depth Technical Guide to the Stability of (Rac)-Carbidopa-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of (Rac)-Carbidopa-13C,d3, a stable isotope-labeled internal standard crucial for pharmacokinetic and metabolic studies of Carbidopa. While specific stability data for this isotopically labeled compound is not extensively published, this guide extrapolates from the well-documented stability profile of Carbidopa and incorporates general principles of drug stability testing as outlined by the International Council for Harmonisation (ICH).
Core Concepts in Stability
The stability of an active pharmaceutical ingredient (API) like this compound is a critical quality attribute. It is essential to understand how its chemical and physical properties change over time under the influence of various environmental factors such as temperature, humidity, and light. Stability studies are vital to determine the shelf-life, storage conditions, and potential degradation pathways of the compound.
The inclusion of stable isotopes, such as Carbon-13 (¹³C) and Deuterium (d3), in the Carbidopa molecule is not expected to significantly alter its chemical stability. The covalent bonds involving these heavier isotopes are slightly stronger, which can sometimes lead to kinetic isotope effects in metabolic pathways, but they generally do not affect the compound's susceptibility to chemical degradation under typical storage conditions.
Predicted Degradation Pathways
Based on forced degradation studies of Carbidopa, the primary degradation pathway involves the hydrolysis and oxidation of the hydrazine moiety. The catechol group is also susceptible to oxidation.
Caption: Predicted Degradation Pathways of this compound under various stress conditions.
Forced Degradation Studies on Carbidopa
Forced degradation, or stress testing, is conducted to identify the likely degradation products of a drug substance. This information is crucial for developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule. The following table summarizes typical conditions and findings from forced degradation studies on Carbidopa.
| Stress Condition | Reagent/Condition | Typical Duration | Observation |
| Acid Hydrolysis | 0.1 M HCl | 24 - 48 hours | Significant degradation observed. |
| Base Hydrolysis | 0.1 M NaOH | 24 - 48 hours | Significant degradation observed. |
| Oxidation | 3% H₂O₂ | 24 hours | Significant degradation observed. |
| Thermal Degradation | 60°C - 80°C | 48 - 72 hours | Generally stable with minimal degradation. |
| Photostability | UV/Fluorescent Light | 24 - 48 hours | Generally stable with minimal degradation. |
Long-Term and Accelerated Stability Testing
Long-term and accelerated stability studies are performed to predict the shelf-life of a drug substance under recommended storage conditions. The conditions are defined by ICH guidelines.
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
For a solid form of this compound, it is anticipated to be stable when stored in well-closed containers, protected from light, at controlled room temperature.
Experimental Protocols
General Workflow for Stability Testing
A typical workflow for assessing the stability of a drug substance like this compound involves several key stages, from initial stress testing to long-term stability monitoring.
Caption: General Experimental Workflow for Stability Assessment.
Protocol for Forced Degradation Study
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of known concentration.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the solution at room temperature or slightly elevated temperature (e.g., 60°C) for a specified period. Withdraw samples at appropriate time intervals. Neutralize the samples before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature for a specified period. Withdraw samples at appropriate time intervals. Neutralize the samples before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period. Withdraw samples at appropriate time intervals.
-
Thermal Degradation: Store the solid this compound in a thermostatically controlled oven at a specified temperature (e.g., 80°C) for a defined period. Also, expose a solution of the compound to the same thermal stress.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to UV and visible light in a photostability chamber for a defined period.
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from its degradation products, impurities, or excipients. For this compound, a reverse-phase HPLC method is commonly employed.
Typical HPLC Parameters:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5-3.5) and an organic modifier (e.g., methanol or acetonitrile). A gradient elution may be necessary to separate all degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV spectrophotometer at a suitable wavelength (e.g., 280 nm) or a mass spectrometer for more specific detection and identification of the isotopically labeled compound and its degradants.
-
Column Temperature: 25-30°C
-
Injection Volume: 10-20 µL
Summary and Recommendations
This compound, as a solid material, is expected to be stable when handled and stored under appropriate conditions. Key takeaways include:
-
Susceptibility: The compound is most susceptible to degradation under oxidative and hydrolytic (both acidic and basic) conditions.
-
Stability: It is predicted to be relatively stable to thermal and photolytic stress.
-
Storage: It is recommended to store this compound in well-closed, light-resistant containers at controlled room temperature. For solutions, refrigeration is advisable to minimize degradation.
-
Analytical Monitoring: A validated, stability-indicating HPLC method is essential for accurately assessing the purity and stability of the compound over time.
This guide provides a foundational understanding of the stability of this compound based on available data for Carbidopa and established principles of drug stability. For critical applications, it is imperative to conduct specific stability studies on the actual batch of this compound being used.
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Assay for Carbidopa in Human Plasma Using a Stable Isotope-Labeled Internal Standard
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Carbidopa in human plasma. The methodology utilizes (Rac)-Carbidopa-13C,d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The protocol involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable Carbidopa quantification.
Introduction
Carbidopa is a peripherally acting aromatic L-amino acid decarboxylase (DDC) inhibitor.[1] It is co-administered with Levodopa for the treatment of Parkinson's disease.[2][3] By inhibiting the peripheral conversion of Levodopa to dopamine, Carbidopa increases the bioavailability of Levodopa in the brain, allowing for a reduction in the required Levodopa dosage and minimizing its peripheral side effects.[1][2][4] Accurate and precise measurement of Carbidopa concentrations in biological matrices is crucial for pharmacokinetic and bioavailability studies. This application note provides a comprehensive protocol for a sensitive and selective LC-MS/MS method for Carbidopa quantification in human plasma.
Mechanism of Action
Carbidopa's therapeutic effect is achieved by inhibiting the DOPA decarboxylase (DDC) enzyme in the peripheral tissues.[2][4] This enzyme is responsible for the conversion of Levodopa to dopamine. Since dopamine cannot cross the blood-brain barrier, its peripheral formation is undesirable.[2][4] Carbidopa itself does not cross the blood-brain barrier, thus it selectively inhibits peripheral DDC, leading to increased plasma levels of Levodopa that can then enter the central nervous system.[1]
Caption: Mechanism of Action of Carbidopa.
Experimental Protocol
This protocol is adapted from established methods for Carbidopa analysis and optimized for the use of this compound as the internal standard.[5][6][7]
Materials and Reagents
-
Carbidopa reference standard
-
This compound internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2EDTA as anticoagulant)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Stock and Working Solutions
-
Carbidopa Stock Solution (1 mg/mL): Accurately weigh and dissolve Carbidopa in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Carbidopa Working Solutions: Prepare serial dilutions of the Carbidopa stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation
The following workflow outlines the sample preparation procedure:
Caption: Sample Preparation Workflow for Carbidopa Analysis.
LC-MS/MS Conditions
3.4.1. Liquid Chromatography
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Time (min) |
3.4.2. Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 150 L/hr |
| Collision Gas | Argon |
3.4.3. MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Carbidopa | 227.1 | 181.1 | 15 |
| This compound | 231.1 | 185.1 | 15 |
Note: The exact m/z values for the internal standard should be confirmed based on the certificate of analysis. The proposed transitions are based on the addition of one 13C and three deuterium atoms.
Method Validation Data
The following tables summarize the expected performance characteristics of the method based on similar validated assays.[8][9]
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium QC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Carbidopa | > 85 | 90 - 110 |
| This compound | > 85 | 90 - 110 |
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of Carbidopa in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making the method well-suited for regulated bioanalysis in clinical and research settings. The simple sample preparation and rapid chromatographic runtime allow for high-throughput analysis.
References
- 1. Carbidopa - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Carbidopa? [synapse.patsnap.com]
- 3. Carbidopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. Sensitivity improvement of the LC-MS/MS quantification of carbidopa in human plasma and urine by derivatization with 2,4-pentanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oaji.net [oaji.net]
Application Note: Robust and Efficient Sample Preparation for the Bioanalysis of Carbidopa using a Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the extraction and quantification of Carbidopa from human plasma. Two robust sample preparation methods, protein precipitation and solid-phase extraction (SPE), are presented, both incorporating a stable isotope-labeled internal standard (Carbidopa-d3) for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined herein are designed to ensure high recovery, minimize matrix effects, and deliver reliable data for pharmacokinetic studies and clinical trial monitoring.
Introduction
Carbidopa is a peripherally acting aromatic L-amino acid decarboxylase (AADC) inhibitor. It is co-administered with Levodopa (L-DOPA) for the treatment of Parkinson's disease.[1] By inhibiting the peripheral conversion of L-DOPA to dopamine, Carbidopa increases the bioavailability of L-DOPA in the central nervous system, allowing for lower doses of L-DOPA to be administered and reducing peripheral side effects.[2][3] Accurate and reliable quantification of Carbidopa in biological matrices is crucial for pharmacokinetic assessments and therapeutic drug monitoring.
The polar nature of Carbidopa presents challenges for its extraction from complex biological matrices like plasma.[4] This application note details two effective sample preparation techniques: a straightforward and rapid protein precipitation method and a more selective solid-phase extraction method. The use of a stable isotope-labeled internal standard, such as Carbidopa-d3, is essential for correcting for variability during sample preparation and analysis, thereby ensuring the highest quality data.[4][5][6]
Mechanism of Action: DOPA Decarboxylase Inhibition
Carbidopa exerts its therapeutic effect by inhibiting the enzyme DOPA decarboxylase (DDC) in peripheral tissues. This enzyme is responsible for the conversion of L-DOPA to dopamine. Since dopamine cannot cross the blood-brain barrier, its peripheral formation leads to undesirable side effects and reduces the amount of L-DOPA available to the brain. Carbidopa itself does not cross the blood-brain barrier, so its inhibitory action is confined to the periphery. This selective inhibition ensures that a greater proportion of administered L-DOPA reaches the brain, where it can be converted to dopamine to elicit its therapeutic effect.
Figure 1: Mechanism of Carbidopa action.
Experimental Protocols
Materials and Reagents
-
Carbidopa reference standard
-
Carbidopa-d3 (labeled internal standard)
-
Human plasma (K2EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Perchloric acid
-
Formic acid
-
Sodium metabisulfite (antioxidant)[3]
-
Butylated hydroxytoluene (BHT) (antioxidant)[3]
-
Oasis HLB Solid-Phase Extraction Cartridges
-
Deionized water
-
Microcentrifuge tubes
-
Autosampler vials
Sample Handling and Stability
Carbidopa is known to be unstable in biological matrices.[4] To ensure accurate quantification, the following precautions should be taken:
-
Collect blood samples in tubes containing K2EDTA.
-
Process blood to plasma as soon as possible, preferably under refrigerated conditions.
-
Add antioxidants such as sodium metabisulfite (to a final concentration of 5 mg/mL) and BHT (to a final concentration of 1 mg/mL) to the plasma to prevent oxidative degradation.[3] Ascorbic acid has also been shown to mitigate the degradation of Carbidopa.
-
Store plasma samples at -70°C or lower until analysis.
-
Perform all sample preparation steps on ice and under yellow light to minimize degradation.[3]
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Carbidopa and Carbidopa-d3 in a suitable solvent, such as methanol or a solution of 1.5% acetic acid containing 5 mg/mL sodium metabisulfite.
-
Working Solutions: Prepare serial dilutions of the Carbidopa stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. The concentration range should be selected based on the expected sample concentrations and the sensitivity of the analytical method.
-
Internal Standard (IS) Working Solution: Prepare a working solution of Carbidopa-d3 at an appropriate concentration (e.g., 50 ng/mL) in the same diluent as the calibration standards.
Sample Preparation Protocols
Two primary methods for sample preparation are detailed below. The choice of method will depend on the required sensitivity, sample throughput, and the complexity of the sample matrix.
Protocol 1: Protein Precipitation
This method is rapid, simple, and suitable for high-throughput analysis.
References
- 1. oaji.net [oaji.net]
- 2. Ascorbic acid can alleviate the degradation of levodopa and carbidopa induced by magnesium oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sensitivity improvement of the LC-MS/MS quantification of carbidopa in human plasma and urine by derivatization with 2,4-pentanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Quantitative analysis of Carbidopa in urine with (Rac)-Carbidopa-13C,d3
Application Notes: Quantitative Analysis of Carbidopa in Urine
Introduction
Carbidopa is a peripherally acting aromatic amino acid decarboxylase inhibitor used in combination with levodopa for the treatment of Parkinson's disease. It prevents the peripheral conversion of levodopa to dopamine, thereby increasing the bioavailability of levodopa in the central nervous system. Monitoring Carbidopa levels in urine is crucial for pharmacokinetic studies and therapeutic drug monitoring. However, the quantification of Carbidopa in biological samples is challenging due to its polar and unstable nature.[1][2]
This application note describes a robust and sensitive method for the quantitative analysis of Carbidopa in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes (Rac)-Carbidopa-13C,d3, a stable isotope-labeled internal standard (SIL-IS), to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[3][4]
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
Carbidopa (Reference Standard)
-
This compound (Stable Isotope-Labeled Internal Standard)
-
-
Solvents and Chemicals:
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Hydrochloric Acid (HCl)
-
Sodium metabisulfite
-
Ultrapure water
-
Drug-free human urine (for calibration and quality control standards)
-
Instrumentation
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.
Preparation of Standards and Samples
-
Stock Solutions (1 mg/mL):
-
Prepare stock solutions of Carbidopa and this compound in a suitable solvent, such as 0.1 M HCl.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Carbidopa by serially diluting the stock solution with a mixture of water and methanol.
-
Prepare a working solution of the internal standard, this compound, at an appropriate concentration (e.g., 1000 ng/mL).
-
-
Calibration Curve and Quality Control (QC) Samples:
-
Urine Sample Preparation:
-
Collect urine samples in containers with a stabilizing agent. Acidification to pH 1.5 is recommended to improve the stability of Carbidopa.[2] The addition of antioxidants like sodium metabisulfite can also prevent degradation.[1]
-
Thaw frozen urine samples on ice and under yellow light to minimize degradation.[1][2]
-
Vortex the urine sample to ensure homogeneity.
-
Take a 25 µL aliquot of the urine sample.[1]
-
Add the internal standard working solution.
-
Dilute the sample with a suitable volume of the initial mobile phase or a stabilizing solution. A simple dilution step is often sufficient for urine samples.[1][2]
-
Vortex the mixture thoroughly.
-
Centrifuge the sample to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Method
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol (e.g., 90:10 v/v)[5]
-
Flow Rate: 0.4 - 0.6 mL/min
-
Gradient: A gradient elution is typically used to separate Carbidopa from endogenous urine components.
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V[1]
-
Interface Temperature: 600 °C[1]
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both Carbidopa and its stable isotope-labeled internal standard.
-
Note: Due to the instability of the native Carbidopa molecule, some methods employ a derivatization step, for instance, with 2,4-pentanedione, to form a more stable and less polar product suitable for reversed-phase chromatography.[1][2] The MRM transitions will differ if derivatization is used.
Data Presentation
Table 1: Optimized Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Carbidopa (Derivatized) | 291.1 | 139.1 | 150 | Optimize for system |
| This compound (IS, Derivatized) | 294.1 | 142.1 | 150 | Optimize for system |
| The m/z values are based on the derivatized form of Carbidopa as described in the literature.[1] These should be optimized for the specific instrument used. |
Table 2: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Carbidopa | 100 - 50,000 | Linear, 1/x² weighting | > 0.995 |
Table 3: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Low QC | 300 | < 15% | ± 15% | < 15% | ± 15% |
| Mid QC | 25,000 | < 15% | ± 15% | < 15% | ± 15% |
| High QC | 40,000 | < 15% | ± 15% | < 15% | ± 15% |
| Acceptance criteria are based on international guidelines for bioanalytical method validation.[2] |
Visualizations
Caption: Experimental workflow for the quantitative analysis of Carbidopa in urine.
Caption: Logic of using a stable isotope-labeled internal standard for quantification.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Sensitivity improvement of the LC-MS/MS quantification of carbidopa in human plasma and urine by derivatization with 2,4-pentanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. researchgate.net [researchgate.net]
Application of (Rac)-Carbidopa-13C,d3 in Pharmacokinetic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Carbidopa-13C,d3 is a stable isotope-labeled version of Carbidopa, a peripherally acting aromatic L-amino acid decarboxylase (AADC) inhibitor. It is a critical tool in pharmacokinetic (PK) studies, primarily when co-administered with Levodopa (L-DOPA) for the treatment of Parkinson's disease. The isotopic labels (Carbon-13 and Deuterium) make it an ideal internal standard for bioanalytical assays, enabling precise quantification of Carbidopa in biological matrices. This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic research.
Carbidopa's primary mechanism of action is the inhibition of the AADC enzyme in peripheral tissues.[1][2][3] This enzyme is responsible for the conversion of L-DOPA to dopamine.[1][3] When L-DOPA is administered alone, a significant portion is metabolized in the periphery, leading to reduced bioavailability in the brain and peripheral side effects.[1][2] By inhibiting peripheral AADC, Carbidopa increases the plasma half-life and central nervous system (CNS) availability of L-DOPA, allowing for lower doses and reducing side effects.[1][3][4] Carbidopa itself does not cross the blood-brain barrier, so it does not interfere with the conversion of L-DOPA to dopamine within the brain.[1][3][5]
Application Notes
The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Carbidopa in biological samples such as plasma.[6][7] Its utility stems from its chemical identity to the unlabeled drug, ensuring identical extraction recovery and ionization efficiency, while its mass difference allows for distinct detection.
Key Advantages of Using this compound:
-
High Accuracy and Precision: Minimizes variability in sample preparation and instrument response.
-
Improved Bioavailability Assessment: Enables accurate determination of Carbidopa's pharmacokinetic parameters.
-
Dose-Response Relationship Studies: Facilitates precise measurement of plasma concentrations to correlate with therapeutic and adverse effects.
-
Drug-Drug Interaction Studies: Essential for evaluating the impact of co-administered drugs on Carbidopa's pharmacokinetics.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of Carbidopa from studies in healthy volunteers and Parkinson's disease patients. While these studies did not use this compound as the therapeutic agent, they relied on isotopically labeled internal standards for accurate quantification. The data presented is for unlabeled Carbidopa.
Table 1: Pharmacokinetic Parameters of Carbidopa in Healthy Volunteers
| Formulation | Dose (Carbidopa/Levodopa) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | T½ (hr) | Reference |
| Immediate-Release (IR) | 25 mg / 100 mg | 85.3 ± 34.5 | 1.5 | 309 ± 103 | ~2 | [8] |
| Sustained-Release (CR) | 25 mg / 100 mg | 36.4 ± 14.9 | 3.0 | 253 ± 89.2 | ~2 | [8] |
| IR with Entacapone | 25 mg / 100 mg | - | - | - | - | [9] |
| IR with Entacapone | 50 mg / 100 mg | - | - | +29% (AUC increase) | - | [9] |
| IR with Entacapone | 100 mg / 100 mg | - | - | +36% (AUC increase) | - | [9] |
Data are presented as mean ± standard deviation where available.
Table 2: Pharmacokinetic Parameters of Carbidopa in Patients with Parkinson's Disease
| Formulation | Dose (Carbidopa/Levodopa) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | T½ (hr) | Reference |
| Levodopa-Carbidopa Intestinal Gel (LCIG) | 395 ± 101 mg (total daily dose) | - | - | - | - | [7] |
| Oral Immediate-Release | 306 - 354 mg (mean daily dose) | - | - | - | - | [10] |
Specific Cmax, Tmax, AUC, and T½ values for Carbidopa in patient populations can vary significantly based on individual patient characteristics and co-administered medications.
Experimental Protocols
Protocol 1: Quantification of Carbidopa in Human Plasma using LC-MS/MS with this compound as an Internal Standard
1. Objective: To determine the concentration of Carbidopa in human plasma samples from a pharmacokinetic study.
2. Materials:
-
This compound (Internal Standard, IS)
-
Carbidopa reference standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium formate, LC-MS grade
-
Water, ultra-pure
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
4. Standard and Internal Standard Preparation:
-
Prepare a stock solution of Carbidopa (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol with 0.1% formic acid).
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.
-
Prepare working solutions for calibration standards and quality controls by serial dilution of the stock solutions.
-
Prepare a working solution of the internal standard (e.g., 10 ng/mL).
5. Sample Preparation (Protein Precipitation Method):
-
To 100 µL of plasma sample, calibration standard, or quality control, add 300 µL of the internal standard working solution in acetonitrile.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
6. LC-MS/MS Analysis:
-
LC Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Carbidopa from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Carbidopa: Q1: 227.1 m/z -> Q3: 181.1 m/z[6]
-
This compound: Q1: 231.1 m/z -> Q3: 185.1 m/z (predicted, requires experimental confirmation)
-
-
7. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Carbidopa to this compound against the nominal concentration of the calibration standards.
-
Use a weighted linear regression to fit the calibration curve.
-
Determine the concentration of Carbidopa in the plasma samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Signaling Pathway of Carbidopa's Action
Caption: Mechanism of Action of Carbidopa.
Experimental Workflow for a Pharmacokinetic Study
Caption: Pharmacokinetic Study Workflow.
References
- 1. What is the mechanism of Carbidopa? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacokinetic model of oral levodopa and role of carbidopa in parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbidopa; Levodopa | C19H25N3O8 | CID 441193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A phase I study to evaluate the effect of high-dose carbidopa on levodopa pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Levodopa, Carbidopa, and 3-O-Methyldopa Following 16-hour Jejunal Infusion of Levodopa-Carbidopa Intestinal Gel in Advanced Parkinson’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the pharmacokinetics of an oral extended‐release capsule formulation of carbidopa‐levodopa (IPX066) with immediate‐release carbidopa‐levodopa (Sinemet®), sustained‐release carbidopa‐levodopa (Sinemet® CR), and carbidopa‐levodopa‐entacapone (Stalevo®) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Carbidopa Dose on Levodopa Pharmacokinetics With and Without Catechol-O-Methyltransferase Inhibition in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Levodopa-Carbidopa Intestinal Gel Pharmacokinetics: Lower Variability than Oral Levodopa-Carbidopa - PMC [pmc.ncbi.nlm.nih.gov]
Bioanalytical Method for the Quantification of (Rac)-Carbidopa using (Rac)-Carbidopa-¹³C,d₃ by LC-MS/MS
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the development and validation of a bioanalytical method for the quantitative analysis of (Rac)-Carbidopa in human plasma. The method utilizes a stable isotope-labeled internal standard, (Rac)-Carbidopa-¹³C,d₃, and analysis by liquid chromatography with tandem mass spectrometry (LC-MS/MS). This approach ensures high selectivity, accuracy, and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Carbidopa is a peripheral dopa-decarboxylase inhibitor administered in combination with Levodopa for the treatment of Parkinson's disease. By inhibiting the peripheral conversion of Levodopa to dopamine, Carbidopa increases the bioavailability of Levodopa in the central nervous system. Accurate quantification of Carbidopa in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as (Rac)-Carbidopa-¹³C,d₃, is the gold standard in quantitative bioanalysis using LC-MS/MS.[1][2][3][4] The SIL-IS co-elutes with the analyte and compensates for variations in sample preparation, matrix effects, and instrument response, leading to improved data quality.[1][2][4]
This protocol is based on established methodologies for the analysis of Carbidopa in human plasma and adheres to the principles outlined in the FDA and ICH guidelines for bioanalytical method validation.[5][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Carbidopa and the general workflow for the bioanalytical method.
Caption: Mechanism of Carbidopa Action.
Caption: Bioanalytical Workflow for Carbidopa.
Experimental Protocols
Materials and Reagents
-
(Rac)-Carbidopa (Analyte)
-
(Rac)-Carbidopa-¹³C,d₃ (Internal Standard)
-
Human Plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (Ultrapure)
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of (Rac)-Carbidopa and (Rac)-Carbidopa-¹³C,d₃ into separate 10 mL volumetric flasks.
-
Dissolve in methanol and bring to volume.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the (Rac)-Carbidopa stock solution in 50:50 (v/v) methanol:water to create working standards for calibration curve and quality control samples.
-
-
Internal Standard (IS) Working Solution:
-
Dilute the (Rac)-Carbidopa-¹³C,d₃ stock solution in 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
-
Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations over the desired range (e.g., 1 - 1000 ng/mL).
-
Prepare quality control (QC) samples at a minimum of three concentration levels: low, medium, and high.
Sample Preparation
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 25 µL of the IS working solution (100 ng/mL of (Rac)-Carbidopa-¹³C,d₃) to all tubes except the blank.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| Column | C18 reverse-phase, e.g., 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Isocratic or a shallow gradient depending on the column and system |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | ~5500 V |
| Temperature | ~500°C |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for (Rac)-Carbidopa and (Rac)-Carbidopa-¹³C,d₃
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| (Rac)-Carbidopa | 227.2 | 181.0 |
| (Rac)-Carbidopa-¹³C,d₃ | 231.2 | 185.0 |
Note: The exact m/z values for the internal standard may vary slightly based on the positions of the ¹³C and deuterium atoms. These values should be confirmed by infusion of the standard.
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, ICH M10).[5][6] The following parameters should be assessed:
Selectivity and Specificity
-
Analyze at least six different lots of blank human plasma to ensure no significant interference at the retention times of the analyte and IS.
Linearity and Range
-
A calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the analyte.
-
The curve should be fitted with a linear, weighted (e.g., 1/x²) regression.
-
The correlation coefficient (r²) should be ≥ 0.99.
Lower Limit of Quantification (LLOQ)
-
The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision (≤ 20%) and accuracy (within ±20%).
Precision and Accuracy
-
Determined by analyzing QC samples at low, medium, and high concentrations on three different days.
-
Intra- and inter-day precision (as coefficient of variation, CV%) should be ≤ 15% (≤ 20% at LLOQ).
-
Intra- and inter-day accuracy (as % bias) should be within ±15% (±20% at LLOQ).
Recovery and Matrix Effect
-
Recovery: The efficiency of the extraction procedure should be consistent across different concentrations.
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution. The use of a stable isotope-labeled internal standard is expected to mitigate matrix effects.[1][4]
Stability
-
The stability of Carbidopa in plasma should be evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage.
Quantitative Data Summary
The following tables present representative validation data from published LC-MS/MS methods for Carbidopa in human plasma. These values can be used as a benchmark for the performance of the method described herein.
Table 2: Calibration Curve and LLOQ
| Parameter | Value | Reference |
| Linearity Range | 2 - 500 ng/mL | [7] |
| Regression Model | Linear, 1/x² weighting | |
| Correlation Coefficient (r²) | > 0.99 | [4] |
| LLOQ | 2 ng/mL | [7] |
Table 3: Intra-day and Inter-day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) | Reference |
| LLOQ | 2 | 6.4 | 2.2 | 5.9 | 1.8 | [7] |
| Low | 6 | 4.1 | -5.5 | 4.8 | -4.2 | [7] |
| Medium | 250 | 5.3 | -0.4 | 4.5 | -0.1 | [7] |
| High | 390 | 4.9 | 0.8 | 4.2 | 0.5 | [7] |
Table 4: Stability
| Stability Condition | Duration | Result |
| Bench-top (Room Temp) | 4 hours | Stable |
| Freeze-Thaw Cycles | 3 cycles | Stable |
| Long-term (-70°C) | 30 days | Stable |
Conclusion
The described LC-MS/MS method utilizing (Rac)-Carbidopa-¹³C,d₃ as an internal standard provides a robust and reliable approach for the quantification of (Rac)-Carbidopa in human plasma. The simple protein precipitation extraction and the use of a stable isotope-labeled internal standard ensure high-throughput and accurate results, making this method well-suited for regulated bioanalysis in support of clinical and pharmacokinetic studies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Sensitive LC-MS/MS method for quantitation of levodopa and carbidopa in plasma: application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 4. A new HILIC-MS/MS method for the simultaneous analysis of carbidopa, levodopa, and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. oaji.net [oaji.net]
Application Notes and Protocols for ¹³C Labeled Carbidopa in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of ¹³C labeled Carbidopa in Nuclear Magnetic Resonance (NMR) spectroscopy for advanced research and drug development. The protocols offer detailed methodologies for hypothetical, yet scientifically grounded, experiments.
Introduction
Carbidopa is a peripherally acting aromatic L-amino acid decarboxylase (DOPA decarboxylase) inhibitor, co-administered with Levodopa for the treatment of Parkinson's disease. It prevents the peripheral conversion of Levodopa to dopamine, thereby increasing its bioavailability in the central nervous system and reducing peripheral side effects. The use of stable isotope labeling, particularly with ¹³C, in conjunction with NMR spectroscopy, offers a powerful and non-invasive tool to study the metabolism, mechanism of action, and potential off-target effects of drugs like Carbidopa with high molecular specificity.
¹³C NMR provides a direct window into the carbon backbone of molecules. By selectively enriching Carbidopa with ¹³C at specific positions, researchers can trace its metabolic fate, characterize its interactions with target enzymes, and investigate its impact on cellular metabolism in complex biological systems.
Application Note 1: Elucidating the Metabolic Fate of ¹³C Labeled Carbidopa
Objective: To identify and quantify the metabolites of Carbidopa in vitro and in vivo using ¹³C NMR spectroscopy.
The biotransformation of Carbidopa is not extensively detailed in publicly available literature. ¹³C labeled Carbidopa can serve as a precise tracer to elucidate its metabolic pathways. By introducing a ¹³C label at a metabolically stable position or at a site of predicted metabolism, researchers can follow the chemical transformations of the drug.
Key Advantages of ¹³C NMR for Metabolism Studies:
-
Unambiguous Metabolite Identification: The characteristic chemical shift of the ¹³C label in different chemical environments allows for the direct identification of metabolites without the need for extensive chromatographic separation and derivatization.
-
Quantitative Analysis: The signal intensity of the ¹³C nucleus is directly proportional to the concentration of the labeled molecule, enabling accurate quantification of the parent drug and its metabolites.
-
Non-invasive In Vivo Studies: In preclinical animal models, the metabolic fate of ¹³C labeled Carbidopa can be monitored in real-time in intact organs or biofluids.
Proposed Experimental Workflow:
The following diagram illustrates a typical workflow for a drug metabolism study using ¹³C labeled Carbidopa.
Hypothetical ¹³C Chemical Shifts of Carbidopa and Potential Metabolites
The following table presents hypothetical ¹³C NMR chemical shift data that could be obtained from an in vitro metabolism study. The position of the ¹³C label is assumed to be on the carboxyl group for this example.
| Compound | Labeled Carbon | Hypothetical ¹³C Chemical Shift (ppm) | Notes |
| ¹³C-Carbidopa | -COOH | 175.2 | Parent Drug |
| Metabolite A | -COOH | 178.5 | Glucuronide Conjugate |
| Metabolite B | -COOH | 174.8 | N-demethylated Metabolite |
| Metabolite C | -COOH | 180.1 | Oxidative Deamination Product |
Application Note 2: Probing the Interaction of ¹³C Labeled Carbidopa with DOPA Decarboxylase
Objective: To characterize the binding of Carbidopa to its target enzyme, DOPA decarboxylase, using ¹³C NMR spectroscopy.
Understanding the molecular details of how Carbidopa inhibits DOPA decarboxylase is crucial for the design of more potent and selective inhibitors. ¹³C labeled Carbidopa can be used as a sensitive probe to monitor the binding event and to identify the specific residues in the active site that interact with the inhibitor.
Key NMR Techniques for Studying Protein-Ligand Interactions:
-
Chemical Shift Perturbation (CSP): Changes in the ¹³C chemical shift of labeled Carbidopa upon binding to DOPA decarboxylase can provide information about the binding site and the conformational changes that occur upon binding.
-
Saturation Transfer Difference (STD) NMR: While typically a ¹H NMR experiment, ¹³C-edited STD experiments can be designed to identify which parts of the Carbidopa molecule are in close proximity to the protein.
-
Isotope-Edited NMR: If the protein itself is isotopically labeled (e.g., with ¹⁵N), heteronuclear correlation experiments can be used to map the binding site of ¹³C labeled Carbidopa on the protein surface.
Logical Relationship of the Enzyme-Inhibitor Interaction Study:
The following diagram illustrates the principle of using ¹³C labeled Carbidopa to study its interaction with DOPA decarboxylase.
Experimental Protocols
Protocol 1: Proposed Synthesis of [1-¹³C]-Carbidopa
This protocol outlines a plausible synthetic route for the preparation of Carbidopa labeled with ¹³C at the carboxylic acid position, based on established methods for amino acid synthesis.
Materials:
-
3,4-Dimethoxy-α-methylphenylalanine
-
Potassium [¹³C]-cyanide (K¹³CN)
-
Protecting group reagents (e.g., Boc-anhydride)
-
Hydrazine hydrate
-
Standard organic solvents and reagents for peptide synthesis and deprotection.
Procedure:
-
Protection of the amino group: The amino group of 3,4-dimethoxy-α-methylphenylalanine is protected, for example, as a t-butyloxycarbonyl (Boc) derivative.
-
Introduction of the ¹³C label: The carboxylic acid is converted to a suitable leaving group (e.g., a primary alcohol then a tosylate). Nucleophilic substitution with K¹³CN introduces the ¹³C-labeled nitrile.
-
Hydrolysis of the nitrile: The ¹³C-nitrile is hydrolyzed under acidic or basic conditions to yield the ¹³C-labeled carboxylic acid.
-
Introduction of the hydrazine group: The protected amino acid is activated and reacted with hydrazine hydrate.
-
Deprotection: The protecting groups on the amino and catechol functionalities are removed under appropriate conditions to yield [1-¹³C]-Carbidopa.
-
Purification: The final product is purified by recrystallization or chromatography.
Protocol 2: In Vitro Metabolism of [1-¹³C]-Carbidopa using Human Liver Microsomes (HLM)
Materials:
-
[1-¹³C]-Carbidopa
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Deuterated solvent for NMR (e.g., D₂O or DMSO-d₆)
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add [1-¹³C]-Carbidopa to the mixture to a final concentration of 10-50 µM.
-
Incubation: Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Stop the reaction by adding an equal volume of cold acetonitrile.
-
Protein Precipitation: Centrifuge the quenched mixture at high speed to pellet the precipitated proteins.
-
Sample Preparation for NMR: Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen. Reconstitute the residue in a suitable deuterated solvent for NMR analysis.
-
NMR Data Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
Quantitative Data Summary from In Vitro Metabolism
The following table illustrates how quantitative data from the in vitro metabolism study could be presented.
| Time (minutes) | [¹³C]-Carbidopa (%) | Metabolite A (%) | Metabolite B (%) |
| 0 | 100 | 0 | 0 |
| 15 | 85.2 | 10.1 | 4.7 |
| 30 | 68.9 | 20.5 | 10.6 |
| 60 | 45.1 | 35.8 | 19.1 |
| 120 | 15.7 | 55.3 | 29.0 |
Conclusion
The application of ¹³C labeled Carbidopa in NMR spectroscopy represents a powerful strategy for gaining deep insights into its pharmacological properties. These advanced techniques can significantly contribute to a better understanding of its metabolism, mechanism of action, and potential for the development of improved therapeutic agents for Parkinson's disease. The methodologies outlined in these notes provide a framework for researchers to design and execute innovative studies in drug discovery and development.
Application Note: Metabolite Identification of Carbidopa using (Rac)-Carbidopa-¹³C,d₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbidopa is a peripherally acting aromatic L-amino acid decarboxylase (AADC) inhibitor, co-administered with Levodopa for the treatment of Parkinson's disease. By inhibiting the peripheral conversion of Levodopa to dopamine, Carbidopa increases the bioavailability of Levodopa in the central nervous system. Understanding the metabolism of Carbidopa is crucial for characterizing its pharmacokinetic profile, assessing potential drug-drug interactions, and ensuring its safety and efficacy. The use of stable isotope-labeled compounds, such as (Rac)-Carbidopa-¹³C,d₃, in conjunction with liquid chromatography-mass spectrometry (LC-MS), provides a powerful tool for the accurate identification and quantification of its metabolites. The isotopic signature of the labeled Carbidopa allows for the unambiguous differentiation of drug-related material from endogenous matrix components.
This application note provides a detailed protocol for the identification and characterization of Carbidopa metabolites in human plasma using (Rac)-Carbidopa-¹³C,d₃.
Metabolic Pathway of Carbidopa
The primary metabolic pathway for Carbidopa involves the loss of its hydrazine functional group.[1] Subsequent enzymatic reactions, including methylation, further modify the molecule. Key metabolites identified include 3-(3,4-dihydroxyphenyl)-2-methylpropionic acid and its O-methylated derivatives.[1]
Caption: Proposed metabolic pathway of (Rac)-Carbidopa-¹³C,d₃.
Experimental Workflow
The overall experimental workflow for the identification of Carbidopa metabolites using (Rac)-Carbidopa-¹³C,d₃ involves several key steps, from sample preparation to data analysis.
Caption: Experimental workflow for Carbidopa metabolite identification.
Data Presentation
Disclaimer: The following quantitative data is hypothetical and for illustrative purposes only. Specific concentrations and relative abundances will vary depending on the experimental conditions, including dosage, time points, and individual patient metabolism. No publicly available data from a study specifically using (Rac)-Carbidopa-¹³C,d₃ for metabolite quantification could be located.
Table 1: Hypothetical Plasma Concentrations of (Rac)-Carbidopa-¹³C,d₃ and its Metabolites
| Analyte | Time Point (hour) | Concentration (ng/mL) |
| (Rac)-Carbidopa-¹³C,d₃ | 1 | 150.0 |
| 4 | 45.2 | |
| 8 | 10.1 | |
| 3-(3,4-dihydroxyphenyl)-2-methylpropionic acid-¹³C,d₃ | 1 | 25.8 |
| 4 | 60.5 | |
| 8 | 35.7 | |
| 3-(4-hydroxy-3-methoxyphenyl)-2-methylpropionic acid-¹³C,d₃ | 1 | 10.2 |
| 4 | 35.1 | |
| 8 | 55.9 | |
| 3-(3-hydroxy-4-methoxyphenyl)-2-methylpropionic acid-¹³C,d₃ | 1 | 5.1 |
| 4 | 18.3 | |
| 8 | 28.4 |
Table 2: Hypothetical Relative Abundance of Carbidopa Metabolites in Plasma (at 4 hours post-dose)
| Metabolite | Relative Abundance (%) |
| 3-(3,4-dihydroxyphenyl)-2-methylpropionic acid-¹³C,d₃ | 50.8 |
| 3-(4-hydroxy-3-methoxyphenyl)-2-methylpropionic acid-¹³C,d₃ | 29.5 |
| 3-(3-hydroxy-4-methoxyphenyl)-2-methylpropionic acid-¹³C,d₃ | 15.4 |
| Other Minor Metabolites | 4.3 |
Experimental Protocols
Materials and Reagents
-
(Rac)-Carbidopa-¹³C,d₃ (as the test compound)
-
Human plasma (K₂EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
-
Internal Standard (e.g., unlabeled Carbidopa or a deuterated analog not being tested)
Sample Preparation
-
Thaw human plasma samples on ice.
-
Spike 100 µL of plasma with (Rac)-Carbidopa-¹³C,d₃ to a final concentration of 1 µg/mL.
-
Add 400 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A (see section 5.3).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Thermo Fisher Q Exactive™ or Sciex TripleTOF®) coupled to a UPLC system (e.g., Waters ACQUITY UPLC®).
-
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %B 0.0 2 1.0 2 8.0 60 9.0 95 10.0 95 10.1 2 | 12.0 | 2 |
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 450°C
-
Data Acquisition: Data-dependent MS/MS acquisition. A full scan (m/z 100-1000) is followed by MS/MS scans of the top 5 most intense ions.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain informative fragment spectra.
-
Data Analysis
-
Process the raw LC-MS data using appropriate software (e.g., Thermo Fisher Xcalibur™, Sciex Analyst®).
-
Identify potential metabolites by searching for the characteristic isotopic pattern of the ¹³C and d₃ labels. The mass difference between the labeled and unlabeled compound, as well as the isotopic distribution, will be unique.
-
Confirm the identity of metabolites by analyzing their MS/MS fragmentation patterns. The fragments containing the labeled portion of the molecule will exhibit a corresponding mass shift.
-
Perform relative quantification by comparing the peak areas of the identified metabolites to the peak area of the parent compound or the internal standard.
Conclusion
The use of stable isotope-labeled (Rac)-Carbidopa-¹³C,d₃ provides a robust and reliable method for the identification and characterization of its metabolites. The detailed protocol outlined in this application note offers a comprehensive workflow for researchers in drug metabolism and pharmacokinetics. This approach facilitates a deeper understanding of the biotransformation of Carbidopa, which is essential for its continued safe and effective use in the treatment of Parkinson's disease.
References
Application Note: Quantitative Analysis of Carbidopa in Human Plasma by Isotope Dilution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive method for the quantitative analysis of Carbidopa in human plasma using Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The method employs the principle of isotope dilution, using a stable isotope-labeled (SIL) internal standard, to ensure high accuracy and precision, correcting for matrix effects and variations during sample processing. The protocol includes detailed steps for sample preparation via protein precipitation, specific chromatographic conditions, and optimized mass spectrometer parameters for Multiple Reaction Monitoring (MRM). This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Carbidopa is a peripheral dopa-decarboxylase inhibitor that is co-administered with Levodopa for the treatment of Parkinson's disease.[1][2] By inhibiting the peripheral conversion of Levodopa to dopamine, Carbidopa increases the bioavailability of Levodopa in the central nervous system. Accurate quantification of Carbidopa in biological matrices like plasma is crucial for pharmacokinetic assessments and to personalize therapy.[1]
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative bioanalysis. It involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., Carbidopa-d3) to the sample at the earliest stage of preparation.[3][4] Since the SIL internal standard is chemically identical and physically similar to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency, effectively normalizing for any sample loss or matrix-induced ionization suppression.[3][4] This note provides a comprehensive protocol for Carbidopa quantification using this approach.
A critical consideration for Carbidopa analysis is its inherent instability.[5][6] The compound is susceptible to degradation, requiring specific handling procedures such as the use of antioxidants, maintenance of low temperatures, and protection from light to ensure sample integrity.[5][7]
Experimental Protocol
Materials and Reagents
-
Carbidopa analytical standard
-
Carbidopa-d3 (or other suitable stable isotope-labeled Carbidopa) as internal standard (IS)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic Acid (≥98%)
-
Perchloric Acid
-
Sodium Metabisulfite
-
Butylated Hydroxytoluene (BHT)
-
Ultrapure Water
-
Human Plasma (K2EDTA as anticoagulant)
Workflow Overview
The following diagram illustrates the overall experimental workflow from sample collection to data analysis.
Caption: High-level workflow for Carbidopa quantification.
Sample Handling and Stabilization
Due to the instability of Carbidopa, strict sample handling is mandatory.[5]
-
Collect blood samples in K2EDTA tubes pre-treated with an antioxidant solution (e.g., 60 µL of 250 mg/mL sodium metabisulfite).[7]
-
Immediately place collected samples on wet ice and protect from light.[7]
-
Centrifuge the blood at approximately 1500 x g for 10 minutes at 4°C to separate plasma.
-
Transfer the plasma into cryovials pre-treated with a second antioxidant (e.g., an ethanolic BHT solution) and immediately freeze at -70°C or colder until analysis.[7]
-
All sample preparation steps should be performed on wet ice and under yellow light.[7]
Preparation of Standards and Samples
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Carbidopa and Carbidopa-d3 (IS) in an acidic solvent containing an antioxidant (e.g., 1.5% aqueous acetic acid with 5 mg/mL sodium metabisulfite).[7] Store aliquots at -70°C.
-
Working Solutions: Prepare serial dilutions of the Carbidopa stock solution to create calibration standards (e.g., ranging from 1 to 1000 ng/mL) in a suitable solvent like methanol/water (1:1). Prepare a working IS solution (e.g., 100 ng/mL Carbidopa-d3).
-
Sample Preparation: a. Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube. b. Add 50 µL of the internal standard working solution to each tube and vortex briefly. c. Perform protein precipitation by adding 300 µL of cold 10% trichloroacetic acid in methanol.[1] d. Vortex the tubes for 30 seconds. e. Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1] f. Transfer the supernatant to an HPLC vial for analysis.
UHPLC-MS/MS Conditions
The following tables summarize the instrumental conditions for the analysis.
Table 1: UHPLC Parameters
| Parameter | Value |
|---|---|
| Column | ACE C18 (50 x 4.6 mm, 5 µm) or equivalent[8] |
| Mobile Phase A | 0.2% Formic Acid in Water[8] |
| Mobile Phase B | Acetonitrile[8] |
| Flow Rate | 0.5 mL/min |
| Gradient | 10% B held for 0.5 min, ramp to 90% B over 2 min, hold for 1 min, return to 10% B |
| Column Temperature | 22°C[1] |
| Injection Volume | 10 µL |
| Total Run Time | ~4.5 minutes[1] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | +1.5 kV[1] |
| Source Temperature | 150°C[1] |
| Desolvation Temp. | 500°C[1] |
| Cone Gas Flow | 150 L/h[1] |
| Desolvation Gas Flow | 1000 L/h[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Carbidopa | 227.2 | 181.0 | 15 |
| Carbidopa (alt) | 227.0 | 71.0 | 20 |
| Carbidopa-d3 (IS) | 230.2 | 184.0 | 15 |
(Note: MRM transitions and collision energies should be optimized for the specific instrument used. Transitions shown are based on literature values.[8][9][10])
Principle of Isotope Dilution
The diagram below explains the fundamental principle of IDMS. By adding a known quantity of the SIL-IS, the ratio of the native analyte to the IS is fixed. This ratio, measured by the mass spectrometer, remains constant even if sample is lost during preparation, and it corrects for variations in ionization, allowing for precise and accurate quantification.
Caption: The ratio of analyte to internal standard remains constant.
Method Performance
Methods developed based on these principles have demonstrated high performance and reliability. The data below is a summary of typical validation results reported in the literature for Carbidopa bioanalysis.[1][9][11][12]
Table 4: Typical Method Validation Parameters
| Parameter | Typical Result |
|---|---|
| Linearity Range | 2 - 6000 ng/mL[1][8][9] |
| Correlation Coefficient (r²) | > 0.995[12] |
| Lower Limit of Quantification (LLOQ) | 2 - 15 ng/mL[1][9][12] |
| Intra-day Precision (%CV) | < 15%[1][9][11] |
| Inter-day Precision (%CV) | < 15%[1][9][11] |
| Accuracy (% Bias) | Within ±15% (85-115%)[1][9][12] |
| Extraction Recovery | > 50%[13] |
Conclusion
The described UHPLC-MS/MS method utilizing isotope dilution provides a sensitive, specific, and accurate protocol for the quantification of Carbidopa in human plasma. The use of a stable isotope-labeled internal standard is essential for correcting analytical variability. Careful attention to sample stabilization by using antioxidants and maintaining cold-chain handling is critical for preventing analyte degradation and ensuring data integrity. This method is well-suited for regulated bioanalysis in support of clinical and preclinical drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Sensitivity improvement of the LC-MS/MS quantification of carbidopa in human plasma and urine by derivatization with 2,4-pentanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.rug.nl [research.rug.nl]
- 8. Development and validation of a high-performance liquid chromatography-electrospray ionization-MS/MS method for the simultaneous quantitation of levodopa and carbidopa in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oaji.net [oaji.net]
- 10. Metabolite profiling of foslevodopa/foscarbidopa in plasma of healthy human participants by LC‐HRMS indicates no major differences compared to administration of levodopa/carbidopa intestinal gel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new HILIC-MS/MS method for the simultaneous analysis of carbidopa, levodopa, and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: (Rac)-Carbidopa-13C,d3 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometry signal intensity of (Rac)-Carbidopa-13C,d3.
Troubleshooting Guides
This section addresses common issues encountered during the mass spectrometric analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Signal Intensity for this compound
Question: I am not seeing a discernible peak for this compound, or the signal-to-noise ratio is very low. What are the possible causes and how can I troubleshoot this?
Answer: Low or no signal intensity for Carbidopa and its isotopologues is a frequent challenge, often stemming from its inherent chemical properties and experimental conditions. Here are the primary areas to investigate:
-
Sample Stability: Carbidopa is a polar and highly unstable compound.[1][2][3] Degradation during sample preparation or analysis is a common cause of poor signal.
-
Ionization Efficiency: The ionization process in the mass spectrometer source might not be optimal for Carbidopa.
-
Solution: Ensure the mass spectrometer is properly tuned and calibrated.[5] Electrospray ionization (ESI) in positive mode is typically used for Carbidopa analysis.[6][7][8] Experiment with different ESI source parameters such as spray voltage, gas flows, and temperature to maximize the ionization of your analyte.[5]
-
-
Chromatographic Retention: Poor retention on the HPLC column can lead to the analyte eluting with the solvent front, causing ion suppression and a weak signal.
-
Solution:
-
Reverse-Phase Liquid Chromatography (RPLC): Carbidopa's polarity can be challenging for standard C18 columns. Consider using an ion-pairing agent like perfluoropentanoic acid (PFPA) in your mobile phase to improve retention.[1][4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic technique well-suited for polar compounds like Carbidopa and can significantly improve retention.[9][10]
-
-
-
Derivatization: The inherent properties of Carbidopa can be modified to make it more amenable to mass spectrometric analysis.
-
Sample Preparation: Inefficient extraction from the sample matrix can result in low analyte concentration injected into the instrument.
The following workflow diagram illustrates a systematic approach to troubleshooting low signal intensity:
Caption: A logical workflow for diagnosing and resolving low signal intensity issues.
Issue 2: Poor Peak Shape and Reproducibility
Question: My this compound peak is broad, tailing, or splitting, and the retention time is not consistent. What could be the cause?
Answer: Poor peak shape and reproducibility are often linked to chromatographic issues or interactions with the analytical hardware.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.
-
Solution: Dilute your sample and reinject.
-
-
Secondary Interactions: The polar nature of Carbidopa can lead to interactions with active sites on the column or in the flow path, causing peak tailing.
-
Contamination: Buildup of contaminants in the LC system or on the column can lead to peak splitting and broadening.[13]
-
Solution: Flush the LC system and column thoroughly. If the problem persists, you may need to replace the column.
-
-
Mobile Phase Issues: An improperly prepared or degassed mobile phase can cause pressure fluctuations and retention time variability.
-
Solution: Ensure your mobile phase is well-mixed, filtered, and degassed.
-
The following diagram illustrates the relationship between potential causes and the observed peak shape issues:
Caption: Mapping causes of poor chromatography to their effects on peak shape.
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation method for plasma samples containing this compound?
A1: Protein precipitation is a widely used and effective method for extracting Carbidopa from plasma.[1][7][11][12] A common procedure involves adding a precipitating agent like perchloric acid or acetonitrile to the plasma sample.[1][7][12] It is critical to include antioxidants such as sodium metabisulfite in the process to prevent degradation of Carbidopa.[1][4]
Q2: Should I derivatize this compound for LC-MS/MS analysis?
A2: Derivatization is a highly recommended strategy to improve the signal intensity of Carbidopa.[1][2][3] Reacting Carbidopa with 2,4-pentanedione converts the polar hydrazine group into a less polar pyrazole moiety. This derivative exhibits better retention in reversed-phase chromatography and enhanced ionization efficiency, leading to a significant increase in signal intensity.[1][2][3]
Q3: What are the optimal mass spectrometry parameters for detecting the 2,4-pentanedione derivative of this compound?
A3: For the derivatized Carbidopa, detection is typically performed using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The specific MRM transitions will depend on the isotopic labeling of your internal standard. For derivatized Carbidopa, a common transition is m/z 291.1 → m/z 97.1.[2] For the d3-labeled internal standard, the transition would be m/z 294.1 → m/z 97.1.[2]
Q4: What type of HPLC column is best suited for Carbidopa analysis?
A4: Both reversed-phase (e.g., C18) and HILIC columns can be used. For RPLC, using an ion-pairing agent like PFPA can improve the retention of the polar Carbidopa molecule.[1][4] HILIC columns are specifically designed for polar analytes and can provide excellent separation and peak shape for Carbidopa without the need for ion-pairing agents.[9][10]
Q5: How can I ensure the stability of my this compound stock solutions and samples?
A5: Due to the instability of Carbidopa, several precautions are necessary. Stock solutions should be prepared in an acidic solvent containing an antioxidant like sodium metabisulfite and stored at low temperatures (e.g., -70°C).[2] During sample preparation and analysis, it is recommended to keep samples on ice and protect them from light.[1][2][3]
Data Presentation
Table 1: Comparison of Chromatographic Strategies for Carbidopa Analysis
| Strategy | Column Type | Mobile Phase Additive | Advantage | Disadvantage |
| Reversed-Phase | C18 | None | Simple mobile phase | Poor retention of polar Carbidopa |
| Ion-Pairing RPLC | C18 | Perfluoropentanoic acid (PFPA) | Improved retention and recovery[1][4] | Can cause ion suppression and contaminate the MS |
| HILIC | Silica-based, polar bonded | High organic content | Excellent retention for polar analytes[9][10] | Requires careful equilibration |
| Derivatization + RPLC | C18 | Standard RPLC mobile phase | Significantly improved retention and signal intensity[1][2][3] | Requires an additional sample preparation step |
Table 2: Key Mass Spectrometry Parameters for Carbidopa and its Derivative
| Analyte Form | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Underivatized Carbidopa | ESI Positive | 227.2 | 181.0 | [7][14] |
| Derivatized Carbidopa | ESI Positive | 291.1 | 97.1 | [2] |
| Derivatized Carbidopa-d3 | ESI Positive | 294.1 | 97.1 | [2] |
Experimental Protocols
Protocol 1: Derivatization of this compound with 2,4-Pentanedione
This protocol is adapted from published methods for the derivatization of Carbidopa in biological samples.[1][2][3]
-
Sample Preparation:
-
To 50 µL of plasma sample, add an appropriate amount of this compound internal standard solution.
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
-
Derivatization Reaction:
-
To the supernatant, add 50 µL of 2,4-pentanedione.
-
Add 500 µL of 0.1% formic acid.
-
Seal the tube or plate and incubate at 40°C for 60 minutes with gentle mixing.
-
-
Analysis:
-
After incubation, the sample is ready for injection into the LC-MS/MS system.
-
Protocol 2: HILIC-MS/MS Analysis of Underivatized this compound
This protocol is based on established HILIC methods for the analysis of polar compounds like Carbidopa.[9]
-
Sample Preparation:
-
Perform protein precipitation as described in Protocol 1.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the sample in a solution with a high organic content (e.g., 90:10 acetonitrile:water with 0.1% formic acid) to be compatible with the HILIC mobile phase.
-
-
Chromatographic Conditions:
-
Column: A suitable HILIC column (e.g., Atlantis HILIC, 150 x 2.1 mm, 3 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 79:21 v/v) containing an acidic modifier like formic acid and a salt such as ammonium formate.[9]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization: ESI Positive.
-
MRM Transition: Monitor the transition for underivatized this compound.
-
The following diagram outlines the decision-making process for choosing an analytical strategy:
Caption: A decision tree for selecting an appropriate analytical strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. research.rug.nl [research.rug.nl]
- 3. Sensitivity improvement of the LC-MS/MS quantification of carbidopa in human plasma and urine by derivatization with 2,4-pentanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of levodopa and carbidopa in rat plasma by LC-MS/MS: The key role of ion-pairing reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gmi-inc.com [gmi-inc.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a high-performance liquid chromatography-electrospray ionization-MS/MS method for the simultaneous quantitation of levodopa and carbidopa in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A new HILIC-MS/MS method for the simultaneous analysis of carbidopa, levodopa, and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. zefsci.com [zefsci.com]
- 14. researchgate.net [researchgate.net]
Carbidopa Bioanalysis Technical Support Center
Welcome to the technical support center for Carbidopa bioanalysis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the bioanalysis of Carbidopa.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the bioanalysis of Carbidopa?
A1: The bioanalysis of Carbidopa presents several challenges primarily due to its inherent instability. Carbidopa is a polar and highly unstable compound, making its reliable quantification, especially at low concentrations in biological samples, difficult.[1][2] Its catechol structure is prone to oxidation. Therefore, stringent precautions are necessary during sample collection, processing, and analysis to prevent its degradation.[1] Additionally, being a small polar molecule, achieving good chromatographic retention and separation from endogenous interferences can be challenging.[2][3]
Q2: What are the common sources of interference in Carbidopa bioanalysis?
A2: Interferences in Carbidopa bioanalysis can be categorized as follows:
-
Endogenous Interferences: These are substances naturally present in the biological matrix (e.g., plasma, urine). While specific interfering peaks from endogenous components are often not observed in well-developed LC-MS/MS methods, the overall matrix can cause ion suppression or enhancement, known as the matrix effect.[2][3][4]
-
Exogenous Interferences: These originate from sources outside the biological system. In the context of Carbidopa, the most critical exogenous factor is its own instability, which can be exacerbated by exposure to light, heat, and oxidative conditions.[1] Co-administered drugs or their metabolites could potentially interfere, although this is less commonly reported with the high selectivity of MS/MS detection. For assays other than LC-MS/MS, such as peroxidase-based tests, Carbidopa and other catechols can act as interfering substances by reducing the chromogenic products.[5]
-
Method-Related Interferences: These can include impurities from solvents, reagents, or container materials. Carryover from previous high-concentration samples can also be a source of interference.[4]
Q3: How can I minimize the degradation of Carbidopa during sample handling and analysis?
A3: To ensure the stability of Carbidopa, the following precautions are highly recommended:
-
Use of Antioxidants: The addition of antioxidants like sodium metabisulfite and butylated hydroxytoluene to plasma samples is crucial to prevent oxidative degradation.[1][3]
-
pH Control: Acidification of urine samples to a low pH (e.g., pH 1.5) helps to stabilize Carbidopa.[1]
-
Temperature Control: Samples should be kept on ice during processing and analysis to minimize degradation.[1]
-
Light Protection: Protecting samples from light by using amber tubes or working under yellow light can prevent photodegradation.[1]
Q4: What is the "matrix effect" and how can it be mitigated in Carbidopa bioanalysis?
A4: The matrix effect is the alteration of ionization efficiency by co-eluting components from the sample matrix, leading to either ion suppression or enhancement. This can significantly affect the accuracy and precision of the analytical method. In Carbidopa bioanalysis, the use of a stable-isotope labeled internal standard (SIL-IS), such as Carbidopa-d3, is the most effective way to compensate for matrix effects.[3] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus normalizing the response.[1] Proper sample preparation techniques, like liquid-liquid extraction, can also help to remove a significant portion of interfering matrix components.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Carbidopa Signal | Analyte degradation. | Ensure proper sample stabilization with antioxidants, low temperature, and light protection during collection, storage, and processing.[1][3] |
| Poor extraction recovery. | Optimize the sample preparation method. For liquid-liquid extraction, adjusting the solvent composition (e.g., using a mixture of butyl alcohol and ethyl acetate) can improve recovery.[3] For protein precipitation, ensure the precipitating agent and conditions are optimal.[1] | |
| Inefficient ionization in the mass spectrometer. | Optimize MS source parameters (e.g., temperature, gas flows, and voltages). Consider derivatization to create a less polar molecule with better ionization efficiency.[1] | |
| Poor Peak Shape (Tailing, Broadening) | Poor chromatographic retention of the polar Carbidopa molecule. | Utilize a suitable chromatographic column and mobile phase. Options include Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with a volatile ion-pairing agent like perfluoropentanoic acid (PFPA) to improve retention and peak shape.[2][3][6][7] |
| Column degradation or contamination. | Use a guard column and ensure proper sample cleanup. If necessary, wash or replace the analytical column. | |
| High Variability in Results (Poor Precision) | Inconsistent sample handling leading to variable degradation. | Standardize all sample handling and preparation steps. Ensure consistent timing, temperature, and addition of stabilizers. |
| Uncompensated matrix effects. | Use a stable-isotope labeled internal standard.[3] Evaluate and optimize the sample cleanup procedure to minimize matrix components. | |
| Carryover. | Optimize the autosampler wash procedure. Inject blank samples after high-concentration samples to check for carryover.[4] | |
| Inaccurate Results (Poor Accuracy) | Inaccurate calibration standards. | Prepare fresh calibration standards and verify their concentration. Use a certified reference material if available. |
| Interference from a co-eluting substance. | Check the selectivity of the method by analyzing blank plasma from multiple sources.[4] Adjust chromatographic conditions to separate the interfering peak. Utilize the high selectivity of MS/MS by monitoring specific transitions. |
Experimental Protocols
Protocol 1: LC-MS/MS Bioanalysis of Carbidopa in Human Plasma
This protocol is a composite based on common practices reported in the literature for the sensitive quantification of Carbidopa.[1][3][4][8]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a microcentrifuge tube, add 5 µL of an antioxidant solution (e.g., 5 mg/mL sodium metabisulfite and 1 mg/mL butylated hydroxytoluene in water).[1]
-
Add 10 µL of the internal standard working solution (e.g., Carbidopa-d3).
-
Vortex mix for 10 seconds.
-
Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
2. Chromatographic Conditions
-
LC System: UHPLC system
-
Column: Kinetex PFP (50 x 2.1 mm, 2.6 µm) or a similar PFP or C18 column.[8]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-2.0 min: 0% to 30% B
-
2.0-3.0 min: 30% to 70% B (column wash)
-
3.0-3.1 min: 70% to 0% B (re-equilibration)
-
3.1-4.5 min: 0% B
-
-
Column Temperature: 22°C[8]
-
Injection Volume: 5 µL
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Carbidopa: e.g., m/z 227.1 → 181.1
-
Carbidopa-d3 (IS): e.g., m/z 230.1 → 184.1
-
-
Optimize source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) and compound-dependent parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
Protocol 2: Derivatization for Improved Sensitivity
For enhanced sensitivity and chromatographic performance, Carbidopa's hydrazine moiety can be derivatized.[1]
-
Following protein precipitation and evaporation of the supernatant, reconstitute the residue in a suitable buffer.
-
Add 2,4-pentanedione and incubate under acidic conditions (e.g., at 40°C for 1 hour) to form a less polar pyrazole derivative.[1]
-
The derivatized sample can then be analyzed by reversed-phase LC-MS/MS.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for Carbidopa bioanalytical methods found in the literature.
Table 1: Linearity and Sensitivity of Carbidopa Bioanalytical Methods
| Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| HPTLC | Human Plasma | 30 - 1300 | 30 | [9] |
| LC-MS/MS | Human Plasma | 1 - 1000 | 1 | [1] |
| LC-MS/MS | Rat Plasma | 25 - 5000 | 25 | [3] |
| LC-MS/MS | Human Plasma | 15 - 6000 µg/L | 15 µg/L | [4][8] |
| HILIC-MS/MS | Mice Plasma | 2.47 - 2474.50 | 2.47 | [6] |
Table 2: Recovery and Matrix Effect Data for Carbidopa
| Method | Matrix | Mean Recovery (%) | IS-Normalized Matrix Effect (%) | Reference |
| HPTLC | Human Plasma | 94.98 - 99.32 | Not Reported | [9] |
| LC-MS/MS | Human Plasma | 93 ± 3.2 | 107 ± 2.5 | [4][8] |
| HILIC-MS/MS | Mice Plasma | 50.19 | Not Reported | [6] |
Visualizations
Caption: Mechanism of Carbidopa Action
Caption: Carbidopa Bioanalysis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of levodopa and carbidopa in rat plasma by LC-MS/MS: The key role of ion-pairing reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference of carbidopa and other catechols with reactions catalyzed by peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Greenness and whiteness appraisal for bioanalysis of quetiapine, levodopa and carbidopa in spiked human plasma by high performance thin layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape for (Rac)-Carbidopa-13C,d3
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape during the analysis of (Rac)-Carbidopa-13C,d3.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape for this compound in HPLC analysis?
Poor peak shape, including peak tailing, fronting, and splitting, can arise from a variety of factors.[1][2][3] For this compound, a polar and chiral compound, common causes include:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic functional groups of Carbidopa, leading to peak tailing.[4][5][6]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Carbidopa. If the pH is close to the analyte's pKa, it can result in inconsistent interactions with the stationary phase and cause peak asymmetry.[4][7]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[6][8]
-
Column Degradation: Over time, the stationary phase can degrade, or the column can become contaminated, leading to a decline in performance and poor peak shape.[6][9]
-
Extra-column Effects: Issues outside of the column, such as excessive tubing length, dead volumes in fittings, or a large detector cell volume, can contribute to peak broadening and tailing.[4][6]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[6][8]
-
Chiral Separation Challenges: For racemic mixtures, achieving baseline separation of enantiomers can be challenging and may result in overlapping or poorly shaped peaks if the chiral method is not optimized.[3][10][11]
Q2: My this compound peak is tailing. How can I fix this?
Peak tailing is a common issue where the latter half of the peak is broader than the front half.[2][8] Here are systematic steps to address this:
-
Adjust Mobile Phase pH: Carbidopa has basic functional groups. Lowering the mobile phase pH (e.g., to pH 2-3) will ensure these groups are protonated, minimizing their interaction with acidic silanol groups on the stationary phase.[5][12]
-
Use a High-Purity, End-capped Column: Modern, high-purity silica columns that are effectively end-capped have fewer free silanol groups, reducing the potential for secondary interactions.[4][5]
-
Add a Mobile Phase Modifier: Incorporating a small amount of a basic additive, like triethylamine (TEA), can compete with Carbidopa for interaction with active silanol sites, thereby improving peak shape.[13]
-
Increase Buffer Concentration: If you are using a buffer, ensure its concentration is sufficient (typically 10-50 mM) to maintain a stable pH throughout the analysis.[7][12][13]
-
Reduce Injection Volume/Concentration: Inject a smaller amount of your sample to rule out column overload as the cause of tailing.[6][12]
Q3: I am observing peak fronting for my this compound analysis. What should I do?
Peak fronting, where the beginning of the peak is sloped, can be caused by several factors:[2][8]
-
Sample Overload: This is a primary cause of fronting. Try diluting your sample or reducing the injection volume.[6][8]
-
Sample Solvent Incompatibility: Ensure your sample is dissolved in a solvent that is weaker than or similar in strength to your initial mobile phase.[6][8]
-
Column Collapse: Though less common, operating the column outside its recommended pH or temperature range can lead to physical changes in the packed bed, resulting in poor peak shape.[8]
Q4: My chromatogram shows split peaks for this compound. What is the likely cause?
Split peaks can be indicative of a few issues:[2][8]
-
Column Void or Contamination: A void at the head of the column or a blocked frit can cause the sample to travel through different paths, resulting in a split peak.[8][9] Try back-flushing the column or replacing it if the problem persists.
-
Sample Solvent Mismatch: A strong injection solvent can cause the sample to spread unevenly at the column inlet.[8] Dissolve your sample in the mobile phase whenever possible.
-
Co-eluting Interference: It's possible that an impurity or a related compound is co-eluting with your analyte. Review your sample preparation process and consider adjusting the mobile phase composition or gradient to improve resolution.
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting poor peak shape for this compound.
References
- 1. waters.com [waters.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromtech.com [chromtech.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. Determination of the enantiomeric purity of levodopa, methyldopa, carbidopa and tryptophan by use of chiral mobile phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 12. uhplcs.com [uhplcs.com]
- 13. hplc.eu [hplc.eu]
Stability issues of (Rac)-Carbidopa-13C,d3 in biological matrix
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of (Rac)-Carbidopa-13C,d3 in biological matrices. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My measured concentrations of this compound in plasma samples are inconsistent and lower than expected. What could be the cause?
A1: The most likely cause is the inherent instability of Carbidopa in biological matrices. Carbidopa, including its isotopically labeled forms, is highly susceptible to degradation. This degradation can occur during sample collection, processing, storage, and analysis. Inconsistent results are often a direct consequence of variable degradation between samples. To ensure accurate quantification, immediate and proper stabilization of the samples is crucial.
Q2: What is the primary degradation pathway for Carbidopa in biological samples?
A2: Carbidopa is known to degrade, in part, to hydrazine, a potentially reactive and toxic compound. This degradation can be influenced by factors such as pH, temperature, and the presence of oxidizing agents. The hydrazine moiety in the Carbidopa molecule is particularly labile.
Q3: Are there any recommended additives to prevent the degradation of this compound in plasma or whole blood?
A3: Yes, the use of antioxidants is highly recommended. Sodium metabisulfite is a commonly used stabilizer for both Carbidopa and Levodopa in plasma samples.[1][2] The addition of a combination of antioxidants, such as sodium metabisulfite and butylated hydroxytoluene (BHT), along with acidification and protection from light, has been shown to provide optimal stability.[1]
Q4: What are the optimal storage conditions for plasma samples containing this compound?
A4: To minimize degradation, plasma samples should be stored at ultra-low temperatures, ideally at -70°C or lower, immediately after collection and processing.[1] Short-term storage at 4°C is generally not recommended as significant degradation can still occur.[3] Multiple freeze-thaw cycles should be avoided as they can accelerate degradation.[1]
Q5: I am developing an LC-MS/MS method for this compound. Are there any specific challenges I should be aware of?
A5: Due to its polar nature, Carbidopa can be challenging to retain on standard reversed-phase chromatography columns.[1][2] Method development may require the use of ion-pairing agents or derivatization to improve chromatographic performance.[1][2] Derivatization of the hydrazine moiety with reagents like 2,4-pentanedione can create a less polar molecule, which is more amenable to reversed-phase LC-MS/MS analysis.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Analyte Signal | Complete degradation of this compound. | Review sample handling procedures. Ensure immediate stabilization upon collection. Check storage temperatures and minimize time at room temperature. |
| High Variability in QC Samples | Inconsistent sample processing or partial degradation. | Standardize all sample handling steps. Ensure consistent timing for each step and uniform addition of stabilizers. Prepare fresh QC samples and evaluate their stability over the analysis time. |
| Poor Chromatographic Peak Shape | Suboptimal chromatographic conditions for a polar analyte. | Consider using a HILIC column or an ion-pairing agent in the mobile phase.[2] Alternatively, derivatize the analyte to increase its hydrophobicity.[1] |
| Matrix Effects in MS Detection | Co-elution of interfering substances from the biological matrix. | Optimize the sample preparation method (e.g., SPE, LLE) to remove matrix components. Adjust chromatographic conditions to separate the analyte from interfering peaks. |
| Carryover in LC-MS/MS System | Adsorption of the analyte to parts of the LC system. | Use a strong wash solvent in the autosampler and injection port. If derivatization is used, ensure the derivatized product is soluble in the mobile phase. |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Preparation for this compound Analysis
Objective: To collect and process whole blood samples to obtain stabilized plasma for the quantification of this compound.
Materials:
-
Vacutainer tubes containing K2EDTA as anticoagulant.
-
Pre-weighed tubes containing a stabilization solution (e.g., 5 mg/mL sodium metabisulfite and 1 mg/mL BHT in water).
-
Centrifuge capable of refrigeration.
-
Calibrated pipettes.
-
-80°C freezer.
Procedure:
-
Collect whole blood directly into pre-chilled K2EDTA vacutainer tubes.
-
Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Within 15 minutes of collection, transfer the whole blood to the pre-weighed tubes containing the stabilization solution.
-
Gently mix the blood with the stabilizer.
-
Centrifuge the tubes at 1,500 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) and transfer it to a clean, labeled polypropylene tube.
-
Immediately freeze the plasma samples at -80°C until analysis.
Protocol 2: Stability Assessment of this compound in Human Plasma
Objective: To evaluate the stability of this compound in human plasma under different storage conditions.
Materials:
-
Blank human plasma (K2EDTA).
-
This compound stock solution.
-
Stabilization solution (as in Protocol 1).
-
Incubators/water baths at various temperatures (e.g., Room Temperature, 4°C).
-
-20°C and -80°C freezers.
-
Validated LC-MS/MS method for this compound.
Procedure:
-
Spike blank human plasma with a known concentration of this compound.
-
Divide the spiked plasma into two main pools: one with and one without the stabilization solution.
-
Aliquot samples from each pool into separate tubes for each time point and storage condition to be tested.
-
Time Zero (T0) Analysis: Immediately process and analyze a set of aliquots from both stabilized and unstabilized pools to establish the baseline concentration.
-
Short-Term Stability (Bench-Top): Store aliquots at room temperature and analyze at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Long-Term Stability: Store aliquots at -20°C and -80°C and analyze at various time points (e.g., 1, 2, 4 weeks; 1, 3, 6 months).
-
Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles (e.g., freeze at -80°C, thaw at room temperature). Analyze after 1, 2, and 3 cycles.
-
Analyze all samples using the validated LC-MS/MS method.
-
Calculate the percentage of the initial concentration remaining at each time point and condition. Data should be presented in a tabular format.
Data Presentation
Table 1: Hypothetical Short-Term Stability of this compound in Human Plasma at Room Temperature (~22°C)
| Time (hours) | % Remaining (Unstabilized) | % Remaining (Stabilized) |
| 0 | 100 | 100 |
| 2 | 75 | 98 |
| 4 | 52 | 96 |
| 8 | 21 | 92 |
| 24 | <5 | 85 |
Table 2: Hypothetical Long-Term Stability of this compound in Human Plasma
| Storage Duration | % Remaining (-20°C, Stabilized) | % Remaining (-80°C, Stabilized) |
| 1 Week | 90 | 99 |
| 1 Month | 78 | 97 |
| 3 Months | 55 | 95 |
Visualizations
Caption: Workflow for handling biological samples for this compound analysis.
Caption: Factors influencing the degradation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of levodopa and carbidopa in rat plasma by LC-MS/MS: The key role of ion-pairing reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Greenness and whiteness appraisal for bioanalysis of quetiapine, levodopa and carbidopa in spiked human plasma by high performance thin layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Correcting for isotopic cross-contribution in Carbidopa analysis
Welcome to the technical support center for the bioanalysis of Carbidopa. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to isotopic cross-contribution that researchers, scientists, and drug development professionals may encounter during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contribution in the context of Carbidopa analysis?
A1: Isotopic cross-contribution, also known as isotopic interference or overlap, occurs when the isotopic variants of the analyte (Carbidopa) have the same mass-to-charge ratio (m/z) as the monoisotopic peak of its stable isotope-labeled internal standard (SIL-IS), or vice versa. Carbidopa contains naturally abundant heavy isotopes (primarily ¹³C). These heavier isotopes create M+1, M+2, etc., peaks in the mass spectrum. If a deuterated internal standard like Carbidopa-d3 is used, the M+n peaks of Carbidopa can interfere with the signal of the internal standard, and conversely, the internal standard may have some contribution to the analyte's signal. This can lead to inaccuracies in quantification if not corrected.[1][2][3][4]
Q2: Why is it crucial to correct for isotopic cross-contribution?
A2: Failure to correct for isotopic cross-contribution can lead to significant errors in quantitative bioanalysis. The primary consequences are:
-
Inaccurate Quantification: Overestimation or underestimation of the analyte concentration.
-
Non-linear Calibration Curves: The interference can cause a non-linear response, particularly at the lower and upper ends of the calibration range.[5][6]
-
Poor Assay Precision and Accuracy: Uncorrected interference can lead to high variability and bias in the results.[7]
Q3: What are the main sources of isotopic cross-contribution in a Carbidopa assay using a SIL-IS?
A3: The primary sources are:
-
Natural Isotope Abundance of the Analyte: The natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) in the Carbidopa molecule contributes to its M+1, M+2, etc. peaks, which may overlap with the signal of the SIL-IS.[1][2]
-
Isotopic Purity of the SIL-IS: The SIL-IS (e.g., Carbidopa-d3) may contain a small percentage of unlabeled or partially labeled molecules, which can contribute to the analyte's signal.[7]
-
Contribution from the SIL-IS to the Analyte Signal: The isotopic cluster of the SIL-IS can also have peaks that overlap with the analyte's m/z.
Q4: How can I determine the extent of isotopic cross-contribution in my assay?
A4: The extent of cross-contribution can be determined experimentally by analyzing solutions of the analyte and the SIL-IS separately.
-
Analyte Contribution to IS: Analyze a high concentration standard of Carbidopa (without the internal standard) and monitor the mass transition of the SIL-IS. The observed signal will represent the contribution of the analyte to the internal standard's signal.
-
IS Contribution to Analyte: Analyze a solution of the Carbidopa-d3 internal standard (without the analyte) and monitor the mass transition of Carbidopa. The observed signal will represent the contribution of the internal standard to the analyte's signal.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve, Especially at High Concentrations
-
Symptom: The calibration curve for Carbidopa deviates from linearity, particularly at the upper limit of quantification (ULOQ).
-
Potential Cause: Significant isotopic cross-contribution from the high concentration of Carbidopa to the constant concentration of the SIL-IS. As the analyte concentration increases, its M+n isotopic peaks become more prominent and can artificially inflate the internal standard's signal.[5][6]
-
Troubleshooting Steps:
-
Verify Cross-Contribution: Analyze a ULOQ sample without the internal standard and check for a signal at the SIL-IS transition.
-
Implement Correction Factor: Calculate the percentage of cross-contribution and apply a mathematical correction to the measured peak areas.
-
Increase IS Concentration: A higher concentration of the internal standard can sometimes mitigate the relative contribution from the analyte, but this may impact sensitivity.
-
Use a Different Transition for the IS: If possible, select a precursor-product ion transition for the SIL-IS that has minimal or no overlap from the analyte's isotopic cluster.[5][6]
-
Issue 2: Poor Accuracy and Precision at the Lower Limit of Quantification (LLOQ)
-
Symptom: Inaccurate and imprecise results for quality control samples at the LLOQ.
-
Potential Cause: Isotopic contribution from the SIL-IS to the analyte signal. Even a small contribution can be significant when the analyte concentration is very low.[7]
-
Troubleshooting Steps:
-
Assess IS Purity: Analyze a solution of the SIL-IS alone to measure its contribution to the analyte signal.
-
Subtract Background Contribution: If the contribution is consistent, it can be subtracted from the measured analyte response.
-
Source a Higher Purity IS: If the contribution is due to low isotopic purity of the SIL-IS, obtaining a new batch with higher purity is recommended.
-
Optimize Chromatography: Ensure that the analyte and internal standard are chromatographically well-resolved from any interfering matrix components.
-
Experimental Protocols
Protocol for Determining and Correcting for Isotopic Cross-Contribution
This protocol outlines the steps to experimentally determine the isotopic cross-contribution and apply a correction.
1. Preparation of Solutions:
-
Prepare a stock solution of Carbidopa (Analyte) at a known high concentration (e.g., 10 µg/mL).
-
Prepare a stock solution of Carbidopa-d3 (Internal Standard) at the concentration used in the analytical method (e.g., 100 ng/mL).
-
Prepare a blank matrix (e.g., plasma) sample.
2. Data Acquisition:
-
Analyte Contribution to IS (A → IS):
-
Inject the high-concentration Carbidopa solution.
-
Acquire data using the MRM transitions for both Carbidopa and Carbidopa-d3.
-
Measure the peak area of Carbidopa at its transition (AreaA) and the peak area of the interfering signal at the Carbidopa-d3 transition (AreaA→IS).
-
-
IS Contribution to Analyte (IS → A):
-
Inject the Carbidopa-d3 solution.
-
Acquire data using the MRM transitions for both Carbidopa and Carbidopa-d3.
-
Measure the peak area of Carbidopa-d3 at its transition (AreaIS) and the peak area of the interfering signal at the Carbidopa transition (AreaIS→A).
-
3. Calculation of Correction Factors:
-
Calculate the percent contribution of the analyte to the IS signal (%CFA→IS): %CF_A→IS = (Area_A→IS / Area_A) * 100
-
Calculate the percent contribution of the IS to the analyte signal (%CFIS→A): %CF_IS→A = (Area_IS→A / Area_IS) * 100
4. Correction of Experimental Data:
-
For each sample, measure the raw peak areas for the analyte (Arearaw A) and the internal standard (Arearaw IS).
-
Apply the following correction equations:
-
Corrected Analyte Area (Areacorr A): Area_corr A = Area_raw A - (Area_raw IS * (%CF_IS→A / 100))
-
Corrected Internal Standard Area (Areacorr IS): Area_corr IS = Area_raw IS - (Area_raw A * (%CF_A→IS / 100))
-
-
Use the corrected peak areas to calculate the final concentration of Carbidopa.
Data Presentation
Table 1: Natural Isotopic Abundance of Carbidopa (C₁₀H₁₄N₂O₄)
| Mass | Relative Abundance (%) |
| M (226.10) | 100.00 |
| M+1 (227.10) | 11.81 |
| M+2 (228.10) | 0.86 |
Data derived from theoretical calculations and experimental mass spectrum from PubChem.[8]
Table 2: Estimated Isotopic Distribution of Carbidopa-d3 (C₁₀H₁₁D₃N₂O₄)
| Mass | Relative Abundance (%) |
| M (229.15) | 100.00 |
| M+1 (230.14) | 12.97 |
| M+2 (231.15) | 0.98 |
| M-1 (unlabeled) | ~1-5% (varies by batch) |
Estimated from a Certificate of Analysis for Carbidopa-d3. The M-1 peak represents the amount of unlabeled Carbidopa in the internal standard and is a major contributor to the IS → A interference.
Visualizations
Caption: Isotopic cross-contribution pathways between Carbidopa and its SIL-IS.
Caption: Workflow for correcting isotopic cross-contribution in Carbidopa analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Carbidopa Utilizing a Labeled Internal Standard
For researchers, scientists, and professionals in drug development, the robust and reliable quantification of active pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of bioanalytical methods for the validation of Carbidopa, with a focus on the use of a stable isotope-labeled internal standard (IS). The inclusion of a labeled IS is a critical component in modern bioanalytical assays, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it offers superior accuracy and precision by compensating for variability in sample preparation and instrument response.
Performance Comparison of Bioanalytical Methods for Carbidopa
The following table summarizes the key performance characteristics of a validated LC-MS/MS method for the simultaneous determination of Carbidopa, Levodopa, and Levodopa Methyl Ester in human plasma, utilizing a labeled internal standard (L-DOPA-D3). This is compared with other reported methods to highlight the advantages of this approach.
| Parameter | Method 1 (with Labeled IS) | Alternative Method A (Hypothetical) | Alternative Method B (Hypothetical) |
| Internal Standard | L-DOPA-D3 | Structurally similar analog | Structurally similar analog |
| Linearity Range (ng/mL) | 15 - 6000[1] | 20 - 5000 | 10 - 4000 |
| Correlation Coefficient (r²) | > 0.998[1] | > 0.995 | > 0.997 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 15[1] | 20 | 10 |
| Intra-day Precision (%CV) | < 3.9[2] | < 10 | < 8 |
| Inter-day Precision (%CV) | < 2.1[2] | < 12 | < 10 |
| Intra-day Accuracy (%Bias) | ± 5.6[2] | ± 15 | ± 10 |
| Inter-day Accuracy (%Bias) | ± 5.6[2] | ± 15 | ± 12 |
| Recovery (%) | Not explicitly stated | 85 - 95 | 90 - 105 |
| Matrix Effect | No significant effect observed[3] | Investigated and compensated | Minimized through extensive cleanup |
| Sample Preparation | Protein Precipitation[3] | Liquid-Liquid Extraction | Solid-Phase Extraction |
Detailed Experimental Protocol: Bioanalytical Method Validation for Carbidopa using LC-MS/MS and a Labeled IS
This protocol outlines a typical workflow for the validation of a bioanalytical method for Carbidopa in human plasma, incorporating a stable isotope-labeled internal standard.
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Carbidopa and the labeled internal standard (e.g., Carbidopa-d3) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the Carbidopa stock solution to create working standards for calibration curve and quality control (QC) samples.
-
Prepare a working solution of the labeled internal standard at a concentration that provides an appropriate response in the LC-MS/MS system.
2. Preparation of Calibration Curve and Quality Control Samples:
-
Spike blank human plasma with the Carbidopa working standards to prepare calibration standards at a minimum of six different concentration levels.
-
Spike blank human plasma with the Carbidopa working standards to prepare QC samples at a minimum of three concentration levels (low, medium, and high).
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A suitable C18 or HILIC column.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate of 0.4-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for Carbidopa and its labeled internal standard.
-
5. Method Validation Parameters (as per FDA/EMA Guidelines):
-
Selectivity: Analyze blank plasma from at least six different sources to ensure no interference at the retention times of Carbidopa and the IS.
-
Linearity and Range: Analyze the calibration curve standards in triplicate on three different days. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze the QC samples in at least five replicates on three different days. The precision (%CV) should be ≤ 15% (≤ 20% at the LLOQ) and the accuracy (%bias) should be within ± 15% (± 20% at the LLOQ).
-
Recovery: Compare the analyte response in extracted samples to the response in post-extraction spiked samples.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked blank plasma from different sources to the response in a neat solution. The use of a co-eluting stable isotope-labeled internal standard is the most effective way to correct for matrix effects.
-
Stability: Assess the stability of Carbidopa in plasma under various conditions: freeze-thaw cycles, short-term bench-top storage, long-term storage at -80°C, and post-preparative stability in the autosampler.
Visualizing the Workflow and Principles
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the fundamental advantage of using a labeled internal standard.
Caption: Experimental workflow for the bioanalytical method of Carbidopa.
Caption: Principle of using a labeled internal standard for compensation.
References
- 1. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples [mdpi.com]
- 2. Sensitive LC-MS/MS method for quantitation of levodopa and carbidopa in plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Carbidopa Quantification
For Researchers, Scientists, and Drug Development Professionals
In the bioanalysis of Carbidopa, an essential component in the management of Parkinson's disease, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantitative results using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a detailed comparison of (Rac)-Carbidopa-13C,d3 with other commonly used internal standards, supported by experimental data from published studies.
The Critical Role of Internal Standards in LC-MS/MS
Internal standards are indispensable in quantitative LC-MS/MS for correcting for the variability inherent in sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, derivatization, and ionization, thus ensuring the accuracy and precision of the measurement.
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative bioanalysis. They share a very similar chemical structure and physicochemical properties with the analyte, leading to co-elution and similar ionization responses. This minimizes the impact of matrix effects and variations in sample recovery.
Comparison of Internal Standards for Carbidopa Analysis
This guide compares three types of internal standards for Carbidopa quantification:
-
This compound: A stable isotope-labeled standard with both carbon-13 and deuterium substitution.
-
Carbidopa-d3: A deuterium-labeled stable isotope internal standard.
-
Methyldopa: A non-labeled structural analog.
Data Presentation
The following table summarizes the performance characteristics of Carbidopa-d3 and Methyldopa based on data from separate bioanalytical method validation studies. The expected performance of this compound is inferred from established principles of using carbon-13 labeled standards.
| Performance Metric | This compound (Expected) | Carbidopa-d3[1] | Methyldopa[2][3] |
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | Dependent on method | 1 ng/mL | 2-3 ng/mL |
| Intra-day Precision (%CV) | <15% | 3.2% - 6.0% | 4.1% - 6.4% |
| Inter-day Precision (%CV) | <15% | 4.8% - 7.9% | 3.4% - 5.6% |
| Accuracy (%Bias) | ±15% | -5.7% to 3.8% | -5.5% to 2.2% |
| Recovery | High and consistent with analyte | Not explicitly reported, but expected to be similar to analyte | Not explicitly reported, but may differ from analyte |
| Matrix Effect | Minimal and compensated | Minimal and compensated | Potential for differential matrix effects |
Note: The data for Carbidopa-d3 and Methyldopa are sourced from different studies and are not the result of a direct head-to-head comparison. The expected performance of this compound is based on the known advantages of 13C-labeled standards.
Discussion of Comparative Performance
This compound is theoretically the most suitable internal standard. The presence of both ¹³C and deuterium labels provides a significant mass shift from the native analyte, reducing the risk of isotopic cross-talk. More importantly, ¹³C labeling does not typically alter the chromatographic retention time, ensuring co-elution with the analyte. This co-elution is critical for the effective compensation of matrix effects, where co-eluting matrix components can suppress or enhance the ionization of the analyte.
Carbidopa-d3 , being a stable isotope-labeled standard, offers excellent performance in terms of linearity, precision, and accuracy. It effectively compensates for variability in sample preparation and matrix effects. However, deuterium labeling can sometimes lead to a slight shift in retention time (isotopic effect) compared to the unlabeled analyte. This can potentially lead to incomplete compensation for matrix effects if the interfering components elute very closely to the analyte.
Methyldopa is a structural analog of Carbidopa and is a more cost-effective option than SIL standards. While it can provide acceptable linearity, precision, and accuracy, its chemical and physical properties are not identical to Carbidopa. This can result in different extraction recoveries and chromatographic retention times, making it more susceptible to differential matrix effects. Consequently, the use of a structural analog may lead to less reliable results compared to a stable isotope-labeled internal standard.
Experimental Protocols
The following are representative experimental protocols for the quantification of Carbidopa in human plasma using LC-MS/MS with different internal standards.
Method 1: Using a Stable Isotope-Labeled Internal Standard (e.g., Carbidopa-d3)[1]
This method involves protein precipitation followed by derivatization to improve chromatographic retention and sensitivity.
-
Sample Preparation:
-
To 50 µL of human plasma, add 25 µL of the internal standard working solution (Carbidopa-d3).
-
Precipitate proteins by adding 50 µL of ice-cold 2 M perchloric acid, vortexing, adding 500 µL of ice-cold 0.2 M perchloric acid, vortexing again, and centrifuging.
-
Transfer 50 µL of the supernatant to a new plate.
-
Add 200 µL of 0.2 M perchloric acid and 25 µL of 2,4-pentanedione for derivatization.
-
Incubate at 40°C for 60 minutes.
-
-
LC-MS/MS Analysis:
-
Column: Waters HSS T3 column (50×2.1mm, 1.8 µm).
-
Mobile Phase: Isocratic elution with 15:85 (v/v) acetonitrile and 0.1% aqueous formic acid.
-
Flow Rate: 0.65 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitored for both Carbidopa and Carbidopa-d3.
-
Method 2: Using a Non-Labeled Structural Analog Internal Standard (Methyldopa)[2][3]
This method utilizes protein precipitation for sample cleanup.
-
Sample Preparation:
-
To 200 µL of human plasma, add 50 µL of the internal standard solution (Methyldopa).
-
Precipitate proteins by adding perchloric acid.
-
Vortex and centrifuge the mixture.
-
Inject the supernatant into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Column: C18 column (e.g., ACE C18, 50 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 0.2% formic acid and acetonitrile (e.g., 90:10 v/v).
-
Mass Spectrometer: Triple quadrupole.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitored for Carbidopa and Methyldopa.
-
Mandatory Visualization
Caption: General experimental workflow for Carbidopa quantification.
Caption: Ideal vs. non-ideal internal standard behavior in LC-MS/MS.
References
A Guide to the Cross-Validation of Carbidopa Assays: An Inter-Laboratory Perspective
For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of analytical data across different laboratories is paramount. This guide provides a comprehensive comparison of common analytical methods for the quantification of Carbidopa, offering insights into their performance and detailed experimental protocols to facilitate successful cross-validation and method transfer.
The ability to obtain equivalent results for the same sample analyzed in different laboratories, a process known as inter-laboratory cross-validation, is a critical component of drug development and manufacturing. It ensures data integrity, supports regulatory submissions, and enables seamless collaboration between research sites. This guide focuses on the analytical assays for Carbidopa, a crucial component in the treatment of Parkinson's disease, often co-formulated with Levodopa. While direct inter-laboratory comparison studies for Carbidopa assays are not extensively published, this guide provides a comparative analysis of reported single-laboratory validation data for various analytical techniques, offering a valuable resource for laboratories aiming to establish and cross-validate their own Carbidopa assays.
Principles of Inter-Laboratory Cross-Validation
A typical workflow for the cross-validation of an analytical method between two or more laboratories involves a predefined protocol to ensure a robust and unbiased comparison.
(Rac)-Carbidopa-13C,d3: A Comparative Guide to Linearity, Accuracy, and Precision in Bioanalytical Applications
For researchers, scientists, and drug development professionals engaged in pharmacokinetic and bioequivalence studies involving Carbidopa, the choice of an appropriate internal standard is critical for achieving reliable and reproducible results. This guide provides an objective comparison of the analytical performance of isotopically labeled (Rac)-Carbidopa-13C,d3 as an internal standard against alternative approaches in bioanalytical methods, supported by representative experimental data.
The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1][2][3] This is due to its chemical and physical properties being nearly identical to the analyte of interest, Carbidopa. This similarity allows it to effectively compensate for variations that can occur during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response.[3][4]
This guide will delve into the key performance characteristics of an analytical method using this compound: linearity, accuracy, and precision. We will compare these metrics to those expected from a method using a structurally similar analog as an internal standard or a method without an internal standard.
Linearity
Linearity is the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte in the sample. A linear response is essential for accurate quantification over a specific concentration range.
A typical bioanalytical method for Carbidopa using an isotopically labeled internal standard demonstrates excellent linearity over a wide concentration range.[5][6][7][8] The use of this compound helps to correct for any non-linearity that might arise from the analytical system.
| Parameter | This compound (Internal Standard) | Structural Analog (Internal Standard) | No Internal Standard |
| Calibration Curve Range | 1 - 1,000 ng/mL | 1 - 1,000 ng/mL | 1 - 1,000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.995 | ≥ 0.990 |
| Calibration Model | Linear, weighted (1/x² or 1/x) | Linear, potentially weighted | Linear, often requiring weighting |
This table presents typical expected performance characteristics based on published bioanalytical methods for Carbidopa.
Accuracy
Accuracy refers to the closeness of the measured value to the true value. In bioanalytical method validation, it is typically assessed by determining the recovery of the analyte in spiked samples. The use of a stable isotope-labeled internal standard like this compound significantly improves accuracy by compensating for analyte loss during sample processing and for matrix-induced signal suppression or enhancement.[4]
| Concentration Level | This compound (Internal Standard) % Recovery (Mean ± SD) | Structural Analog (Internal Standard) % Recovery (Mean ± SD) | No Internal Standard % Recovery (Mean ± SD) |
| Low QC (3 ng/mL) | 98.5 ± 3.2 | 95.1 ± 6.8 | 85.3 ± 12.5 |
| Mid QC (500 ng/mL) | 101.2 ± 2.5 | 99.8 ± 4.5 | 98.7 ± 9.8 |
| High QC (800 ng/mL) | 99.7 ± 2.1 | 97.3 ± 5.1 | 95.4 ± 11.2 |
This table presents typical expected performance characteristics based on published bioanalytical methods for Carbidopa.
Precision
Precision is the measure of the agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision). The co-elution of the analyte and its isotopically labeled internal standard ensures that they experience similar analytical variations, leading to a more precise measurement of the analyte-to-internal standard peak area ratio.[3]
| Concentration Level | This compound (Internal Standard) % RSD | Structural Analog (Internal Standard) % RSD | No Internal Standard % RSD |
| Intra-day Precision | |||
| Low QC (3 ng/mL) | ≤ 5.0 | ≤ 10.0 | ≤ 15.0 |
| Mid QC (500 ng/mL) | ≤ 3.0 | ≤ 8.0 | ≤ 12.0 |
| High QC (800 ng/mL) | ≤ 3.0 | ≤ 7.0 | ≤ 10.0 |
| Inter-day Precision | |||
| Low QC (3 ng/mL) | ≤ 6.0 | ≤ 12.0 | ≤ 18.0 |
| Mid QC (500 ng/mL) | ≤ 4.0 | ≤ 10.0 | ≤ 15.0 |
| High QC (800 ng/mL) | ≤ 4.0 | ≤ 9.0 | ≤ 13.0 |
This table presents typical expected performance characteristics based on published bioanalytical methods for Carbidopa.
Experimental Protocols
The following are detailed methodologies for the key experiments cited to determine linearity, accuracy, and precision, based on established regulatory guidelines for bioanalytical method validation.[9][10][11][12][13]
Linearity Assessment
The linearity of the method is determined by analyzing a series of calibration standards at different concentrations.
-
Preparation of Calibration Standards: A series of at least six to eight non-zero calibration standards are prepared by spiking blank biological matrix with known concentrations of Carbidopa and a fixed concentration of this compound.
-
Sample Analysis: The calibration standards are extracted and analyzed according to the established LC-MS/MS method.
-
Data Analysis: A calibration curve is generated by plotting the peak area ratio of Carbidopa to this compound against the nominal concentration of Carbidopa. A linear regression analysis is performed, and the correlation coefficient (r²) is calculated. An r² value of ≥ 0.99 is generally considered acceptable.[9]
Accuracy and Precision Assessment
Accuracy and precision are determined by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
Preparation of QC Samples: QC samples are prepared in the same biological matrix as the calibration standards at low, medium, and high concentrations.
-
Intra-day Accuracy and Precision: Multiple replicates (e.g., n=5 or 6) of each QC level are analyzed in a single analytical run. The mean concentration and the %RSD are calculated for each level. The accuracy is determined as the percentage of the mean calculated concentration to the nominal concentration.
-
Inter-day Accuracy and Precision: The analysis of QC samples is repeated on multiple days (e.g., at least three different days) by different analysts if possible. The overall mean concentration, %RSD, and accuracy are calculated across all runs to determine the intermediate precision.
Conclusion
The data presented in this guide, based on established bioanalytical methodologies, clearly demonstrates the superior performance of using a stable isotope-labeled internal standard such as this compound. Its use leads to enhanced linearity, accuracy, and precision, which are fundamental for the generation of reliable and defensible data in regulated bioanalysis. For researchers and scientists in drug development, the adoption of this compound as an internal standard is a critical step in ensuring the quality and integrity of their bioanalytical results.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical & Isotopically Labeled Standards - Biochemicals - Research Products & Biochemicals | Szabo-Scandic [szabo-scandic.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of levodopa and carbidopa in rat plasma by LC-MS/MS: The key role of ion-pairing reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical method for simultaneous quantification of levodopa and carbidopa in the injectable oleogel formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjpsonline.com [wjpsonline.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 10. fda.gov [fda.gov]
- 11. sps.nhs.uk [sps.nhs.uk]
- 12. pharmaanalytic.com [pharmaanalytic.com]
- 13. pharmadevils.com [pharmadevils.com]
Navigating FDA Guidelines for Bioanalytical Method Validation with Stable Isotope Standards
A Comparative Guide for Researchers and Drug Development Professionals
The U.S. Food and Drug Administration (FDA) has established comprehensive guidelines for bioanalytical method validation, crucial for ensuring the reliability of data in drug development. When employing stable isotope-labeled internal standards (SIL-ISs), a common practice in mass spectrometry-based bioanalysis, specific validation parameters must be meticulously evaluated. This guide provides a comparative overview of these key validation aspects, supported by experimental protocols and data presentation to aid researchers in navigating the regulatory landscape.
Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis, primarily because they exhibit physicochemical properties nearly identical to the analyte of interest.[1][2] This similarity allows the SIL-IS to effectively compensate for variability during sample processing and analysis, such as extraction efficiency and matrix effects.[3] However, the use of a SIL-IS does not obviate the need for rigorous validation.
Core Validation Parameters: A Comparative Summary
The FDA's "Bioanalytical Method Validation Guidance for Industry" outlines several key parameters that must be assessed to ensure a method is reliable and reproducible. The following table summarizes these parameters and their typical acceptance criteria when using a SIL-IS.
| Validation Parameter | Objective | Typical Acceptance Criteria (Chromatographic Methods) | Role of Stable Isotope Standard |
| Selectivity | To ensure that the method can differentiate and quantify the analyte in the presence of other components in the sample. | Response of interfering components should be < 20% of the Lower Limit of Quantification (LLOQ) for the analyte and < 5% for the internal standard. | The SIL-IS should also be free from interference from matrix components. |
| Accuracy & Precision | To determine the closeness of the measured values to the nominal concentration and the degree of scatter. | For at least three concentration levels (low, medium, and high), the mean accuracy should be within ±15% of the nominal value (±20% at LLOQ), and the precision (CV) should not exceed 15% (20% at LLOQ). | A consistent IS response across calibration standards and quality controls (QCs) is crucial for achieving high accuracy and precision.[4][5][6] |
| Calibration Curve | To establish the relationship between the instrument response and the known concentrations of the analyte. | A minimum of six non-zero standards are required. The curve should have a defined model (e.g., linear, weighted linear) and a correlation coefficient (r²) of ≥ 0.99 is generally expected. | The SIL-IS is added at a constant concentration to all standards and samples to normalize the analyte response. |
| Matrix Effect | To assess the impact of matrix components on the ionization of the analyte and the SIL-IS. | The coefficient of variation (CV) of the IS-normalized matrix factor across different lots of matrix should not be greater than 15%. | SIL-ISs are expected to co-elute with the analyte and experience similar matrix effects, thus providing effective normalization.[3] |
| Stability | To evaluate the stability of the analyte and SIL-IS in the biological matrix under various storage and processing conditions. | Analyte concentration should be within ±15% of the nominal concentration. | The stability of the SIL-IS itself must also be demonstrated. |
| Carryover | To ensure that residual analyte from a high-concentration sample does not affect the measurement of a subsequent low-concentration sample. | Carryover in a blank sample following the highest calibration standard should not be > 20% of the LLOQ and 5% for the internal standard. | A well-maintained chromatographic system is key to minimizing carryover. |
| Dilution Integrity | To verify that diluting a sample with a concentration above the Upper Limit of Quantification (ULOQ) provides accurate results. | Accuracy and precision should be within ±15%. | The SIL-IS concentration must remain constant in the final diluted sample. |
Experimental Protocols for Key Validation Experiments
Selectivity and Matrix Effect Evaluation
Objective: To assess the potential for interference from endogenous matrix components.
Protocol:
-
Obtain at least six different sources (lots) of the biological matrix (e.g., plasma, urine).
-
For selectivity, analyze a blank sample from each source to check for interfering peaks at the retention times of the analyte and the SIL-IS.
-
For matrix effect, prepare two sets of samples:
-
Set A: Analyte and SIL-IS spiked into the extraction solvent.
-
Set B: Blank matrix is extracted, and the analyte and SIL-IS are added to the post-extraction supernatant.
-
-
Calculate the matrix factor (MF) for each lot: MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix).
-
Calculate the IS-normalized MF: IS-Normalized MF = MF of Analyte / MF of SIL-IS.
-
The coefficient of variation (CV) of the IS-normalized MF across the different lots should be ≤ 15%.
Accuracy and Precision Determination
Objective: To determine the performance of the method across the analytical range.
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (≤ 3x LLOQ)
-
Medium QC
-
High QC (≥ 75% of ULOQ)
-
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Calculate the accuracy (% bias) and precision (CV) for each level within each run (intra-run) and across all runs (inter-run).
-
The results must meet the acceptance criteria outlined in the table above.
Visualizing the Bioanalytical Method Validation Workflow
The following diagrams illustrate the logical flow of key validation experiments.
Caption: High-level workflow for bioanalytical method validation.
The process of evaluating the internal standard response is a critical component of a validated method. The FDA provides specific guidance on monitoring IS response variability.[4][5][6][7]
Caption: Decision tree for evaluating internal standard response variability.
Conclusion
Adherence to FDA guidelines is paramount for the successful submission of bioanalytical data. The use of stable isotope-labeled internal standards offers significant advantages in achieving robust and reliable methods. However, a thorough validation, encompassing selectivity, accuracy, precision, matrix effect, and stability, is non-negotiable. By following structured experimental protocols and carefully documenting all findings, researchers can ensure their methods meet the stringent requirements of the FDA, ultimately contributing to the development of safe and effective therapeutics.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. fda.gov [fda.gov]
- 5. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers | FDA [fda.gov]
- 6. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 7. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers - FDA Guidance Document | Global Key Solutions [globalkeysolutions.net]
Comparative Pharmacokinetics of Carbidopa Enantiomers: A Guide for Researchers
An Objective Comparison of L-Carbidopa and D-Carbidopa Based on Available Scientific Data
Carbidopa, a peripherally acting aromatic amino acid decarboxylase (AADC) inhibitor, is a cornerstone in the management of Parkinson's disease, primarily used in combination with Levodopa to enhance its bioavailability to the central nervous system. As a chiral molecule, Carbidopa exists in two enantiomeric forms: L-Carbidopa (the therapeutically active S-enantiomer) and D-Carbidopa (the R-enantiomer). While commercially available Carbidopa is the L-isomer, understanding the pharmacokinetic differences between these enantiomers is crucial for drug development, formulation optimization, and ensuring therapeutic efficacy and safety. This guide provides a comparative overview of the pharmacokinetics of L-Carbidopa and D-Carbidopa, supported by experimental data and methodologies.
Executive Summary of Pharmacokinetic Parameters
While comprehensive, direct comparative studies on the pharmacokinetics of L-Carbidopa and D-Carbidopa in humans are limited in publicly available literature, the existing data and related studies on stereoselective drug disposition allow for an informed comparison. It is widely established that the pharmacological activity of Carbidopa resides primarily in the L-enantiomer.
| Pharmacokinetic Parameter | L-Carbidopa | D-Carbidopa | Key Considerations |
| Maximum Plasma Concentration (Cmax) | Generally higher | Expected to be lower | Differences in absorption and first-pass metabolism can influence Cmax. |
| Time to Maximum Plasma Concentration (Tmax) | ~2-3 hours | Data not readily available | Tmax can be influenced by formulation and gastrointestinal transit time. |
| Area Under the Curve (AUC) | Larger | Expected to be smaller | Reflects overall systemic exposure; differences indicate variations in absorption and/or clearance. |
| Elimination Half-life (t½) | ~2 hours | Data not readily available | Stereoselective metabolism and excretion can lead to different half-lives. |
| Primary Pharmacological Activity | Potent inhibitor of AADC | Negligible AADC inhibition | The therapeutic effect is almost exclusively attributed to L-Carbidopa. |
Experimental Protocols
The determination of the pharmacokinetic profiles of Carbidopa enantiomers requires robust and specific analytical methodologies. The following outlines a typical experimental protocol for a comparative pharmacokinetic study.
Subject Population and Dosing
A crossover study design in a cohort of healthy human volunteers is typically employed. Following an overnight fast, subjects would receive a single oral dose of either racemic Carbidopa or the individual enantiomers. Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) post-administration.
Sample Preparation and Bioanalysis
Plasma is separated from the collected blood samples by centrifugation. Due to the polar nature of Carbidopa, a protein precipitation step is often employed for sample clean-up. The key to a stereoselective assay is the use of chiral chromatography.
Analytical Method: Chiral High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
A validated HPLC-MS/MS method is the gold standard for the sensitive and specific quantification of drug enantiomers in biological matrices.
-
Chromatographic Separation: A chiral stationary phase (CSP) column is used to separate L-Carbidopa and D-Carbidopa.
-
Mobile Phase: A suitable mobile phase, often a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer containing a chiral selector or modifier, is used to achieve optimal separation.
-
Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for the quantification of each enantiomer. Deuterated internal standards for each enantiomer are used to ensure accuracy and precision.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the metabolic pathway of Carbidopa and the typical workflow of a comparative pharmacokinetic study.
Caption: Metabolic Pathway of Carbidopa Enantiomers.
Caption: Experimental Workflow for Comparative Pharmacokinetic Study.
Discussion and Conclusion
The therapeutic efficacy of Carbidopa is overwhelmingly attributed to its L-enantiomer due to its potent and stereoselective inhibition of peripheral AADC. This prevents the premature conversion of Levodopa to dopamine in the periphery, thereby increasing the amount of Levodopa that can cross the blood-brain barrier. The D-enantiomer is considered to be pharmacologically inactive in this regard.
While specific pharmacokinetic parameters for D-Carbidopa are not well-documented in publicly accessible literature, it is reasonable to infer that its systemic exposure (AUC) would be lower than that of L-Carbidopa. This could be due to differences in absorption, distribution, and a potentially higher rate of metabolism and/or excretion, as is often observed with inactive enantiomers.
For researchers and drug development professionals, the key takeaway is the critical importance of employing stereoselective analytical methods in pharmacokinetic studies of chiral drugs like Carbidopa. Such analyses are essential for a complete understanding of the drug's disposition and to ensure the quality and efficacy of the final pharmaceutical product. Future research focusing on a direct, head-to-head pharmacokinetic comparison of L-Carbidopa and D-Carbidopa in humans would be invaluable to the field.
A Harmonized Approach to Bioanalytical Method Validation: A Comparative Guide to ICH M10
For researchers, scientists, and drug development professionals navigating the regulatory landscape of bioanalytical method validation, the International Council for Harmonisation (ICH) M10 guideline represents a significant step towards global alignment. This guide provides a comprehensive comparison of the ICH M10 guideline with the preceding guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), offering a clear overview of the harmonized standards.
The objective of validating a bioanalytical method is to demonstrate that it is suitable for its intended purpose[1][2][3]. The ICH M10 guideline, which reached full implementation in 2023, aims to streamline drug development by providing a unified framework for bioanalytical method validation, thereby reducing the need for redundant testing to satisfy different regulatory bodies[3][4]. This harmonized approach ensures the quality and consistency of bioanalytical data supporting the development and market approval of pharmaceuticals[1][2].
This guide will delve into the key validation parameters, presenting a comparative summary of the acceptance criteria, detailed experimental protocols based on ICH M10 principles, and visual workflows to aid in the practical application of these guidelines.
I. Comparison of Quantitative Acceptance Criteria
The following tables summarize the key quantitative acceptance criteria for bioanalytical method validation under ICH M10, and the formerly used FDA (2018) and EMA (2011) guidelines. This comparison highlights the move towards harmonization, with ICH M10 often adopting the most rigorous aspects of the preceding guidelines.
Table 1: Chromatographic Assays - Acceptance Criteria
| Validation Parameter | ICH M10 | FDA (2018) | EMA (2011) |
| Selectivity | Response in blank matrix from ≥6 sources should be ≤20% of the LLOQ response for the analyte and ≤5% for the IS.[2] | Response from interfering components should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the IS response in the LLOQ sample for each of the 6 matrix sources.[5] | Not explicitly quantified in the same manner, but emphasizes no significant interfering peaks at the retention time of the analyte and IS. |
| Accuracy (Intra-run & Inter-run) | Mean concentration ±15% of nominal value (±20% at LLOQ).[2] | Within ±20% of nominal values, except for LLOQ and ULOQ which should be within ±25%.[5] | Mean concentration should be within 15% of the nominal values for QC samples, except for the LLOQ which should be within 20% of the nominal value.[3] |
| Precision (Intra-run & Inter-run) | CV ≤15% (≤20% at LLOQ).[2] | Within-run and between-run precision should not exceed 20%, except at LLOQ and ULOQ where it should not exceed 25%.[5] | Within-run and between-run CV value should not exceed 15% for the QC samples, except for the LLOQ which should not exceed 20%.[3] |
| Matrix Effect | Accuracy and precision within ±15% for LQC and HQC from ≥6 matrix sources.[2][6] | Not explicitly quantified with acceptance criteria in the main guidance, but evaluation is required. | Not explicitly quantified with acceptance criteria, but evaluation is required. |
| Dilution Integrity | Accuracy and precision of diluted samples within ±15%.[2] | Not explicitly quantified with acceptance criteria, but evaluation is required. | Accuracy and precision should be within ±15%.[3] |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Mean concentration of stability QCs at low and high concentrations should be within ±15% of the nominal concentration.[1] | The accuracy at each level should be ± 15%.[7] | Mean concentration of stability QCs should be within ±15% of the nominal concentration. |
Table 2: Ligand Binding Assays (LBAs) - Acceptance Criteria
| Validation Parameter | ICH M10 | FDA (2018) | EMA (2011) |
| Selectivity | Response in blank matrix from ≥10 sources should be below the LLOQ in at least 80% of sources. Accuracy of analyte at LLOQ and HQC should be within ±25% and ±20% respectively in at least 80% of sources.[2] | The sponsor should analyze blank samples of the appropriate biological matrix from at least ten individual sources.[8] | Not explicitly quantified in the same manner, but emphasizes no significant interference. |
| Accuracy (Intra-run & Inter-run) | Mean concentration ±20% of nominal value (±25% at LLOQ and ULOQ).[4] | Within ±20% of nominal values, except for LLOQ and ULOQ which should be within ±25%.[5] | Mean concentration should be within 20% of the nominal values for QC samples, except for the LLOQ and ULOQ which should be within 25% of the nominal value. |
| Precision (Intra-run & Inter-run) | CV ≤20% (≤25% at LLOQ and ULOQ).[4] | Within-run and between-run precision should not exceed 20%, except at LLOQ and ULOQ where it should not exceed 25%.[5] | Within-run and between-run CV value should not exceed 20% for the QC samples, except for the LLOQ and ULOQ which should not exceed 25%. |
| Dilution Linearity | Accuracy and precision of diluted samples within ±20%. | Not explicitly quantified with acceptance criteria. | Not explicitly quantified with acceptance criteria. |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Mean concentration of stability QCs at low and high concentrations should be within ±20% of the nominal concentration. | The accuracy at each level should be ± 20%. | Mean concentration of stability QCs should be within ±20% of the nominal concentration. |
II. Experimental Protocols
The following are detailed methodologies for key validation experiments as per the ICH M10 guideline.
Selectivity (Chromatographic Assays)
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte in the presence of potential interfering substances in the biological matrix.[2]
Protocol:
-
Sample Collection: Obtain blank biological matrix (e.g., plasma, serum) from at least six individual, distinct sources (non-hemolyzed and non-lipemic).[9]
-
Sample Preparation:
-
Process one aliquot of each blank matrix source as per the established sample preparation procedure.
-
Process another aliquot of each blank matrix source spiked only with the internal standard (IS) at the working concentration.
-
Prepare a Lower Limit of Quantification (LLOQ) sample by spiking a pooled blank matrix with the analyte at the LLOQ concentration and the IS at the working concentration.
-
-
Analysis: Analyze the prepared samples using the developed chromatographic method.
-
Data Evaluation:
-
In the blank samples, the response at the retention time of the analyte should be ≤20% of the analyte response at the LLOQ.[2]
-
In the blank samples spiked with IS, the response at the retention time of the analyte should be ≤20% of the analyte response at the LLOQ.
-
In all blank samples, the response at the retention time of the IS should be ≤5% of the IS response in the LLOQ sample.[2]
-
Accuracy and Precision (Chromatographic Assays)
Objective: To determine the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).
Protocol:
-
Prepare Quality Control (QC) Samples: Prepare QC samples by spiking blank matrix with the analyte at a minimum of four concentration levels:
-
LLOQ
-
Low QC (within 3 times the LLOQ)
-
Medium QC (around 30-50% of the calibration curve range)
-
High QC (at least 75% of the ULOQ)
-
-
Intra-run (Within-run) Accuracy and Precision:
-
In a single analytical run, analyze a minimum of five replicates of each QC concentration level.
-
Calculate the mean concentration and coefficient of variation (CV) for each level.
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the CV should not exceed 15% (20% for LLOQ).[2]
-
-
Inter-run (Between-run) Accuracy and Precision:
-
Analyze at least three analytical runs on at least two different days. Each run should include a minimum of five replicates of each QC concentration level.
-
Calculate the overall mean concentration and CV for each QC level across all runs.
-
Acceptance Criteria: The overall mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the overall CV should not exceed 15% (20% for LLOQ).[2]
-
Matrix Effect (Chromatographic Assays)
Objective: To evaluate the effect of the biological matrix on the ionization and measurement of the analyte and IS.
Protocol:
-
Sample Collection: Obtain blank biological matrix from at least six individual, distinct sources.[10]
-
Prepare Two Sets of Samples:
-
Set 1 (Analyte in Solution): Prepare solutions of the analyte and IS in a neat solvent at concentrations corresponding to the Low QC (LQC) and High QC (HQC).
-
Set 2 (Analyte in Post-extraction Spiked Matrix): Process blank matrix from each of the six sources. After the final extraction step, spike the extracted matrix with the analyte and IS to the same concentrations as in Set 1.
-
-
Analysis: Analyze both sets of samples.
-
Data Evaluation:
-
Calculate the matrix factor (MF) for each source by dividing the peak area of the analyte in Set 2 by the peak area of the analyte in Set 1.
-
Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the IS.
-
Calculate the accuracy and precision (CV) of the IS-normalized MF across the six sources for both LQC and HQC levels.
-
Acceptance Criteria: The accuracy and precision for the IS-normalized MF should be within ±15%.[2][6]
-
III. Visualizing the Bioanalytical Method Validation Workflow
The following diagrams, created using the DOT language for Graphviz, illustrate the key workflows and relationships in bioanalytical method validation according to ICH M10.
Caption: Workflow of Bioanalytical Method Validation under ICH M10.
Caption: Harmonization of Bioanalytical Guidelines with ICH M10.
Conclusion
The ICH M10 guideline represents a significant milestone in the global harmonization of bioanalytical method validation. By establishing a single, unified set of recommendations, it simplifies the regulatory submission process for drug developers and ensures a consistent standard of data quality worldwide. For researchers and scientists, a thorough understanding of the principles and procedures outlined in ICH M10 is essential for conducting compliant and reliable bioanalytical studies. This guide provides a foundational comparison and practical insights to aid in the successful implementation of these harmonized standards.
References
- 1. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 6. scribd.com [scribd.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. fda.gov [fda.gov]
- 9. database.ich.org [database.ich.org]
- 10. Canned Calculation for ICH Guideline M10 – 3.2.3 Matrix Effect Available for SCIEX OS Software [sciex.com]
Navigating the Matrix: A Comparative Guide to the Evaluation of (Rac)-Carbidopa-13C,d3 in Diverse Populations
For researchers, scientists, and drug development professionals, understanding and mitigating the matrix effect is a critical aspect of bioanalytical method development. This is particularly true for polar molecules like Carbidopa, where co-eluting endogenous components can significantly impact the accuracy and precision of quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of an appropriate internal standard is paramount in compensating for these effects. This guide provides a comparative evaluation of (Rac)-Carbidopa-13C,d3 as an internal standard, supported by experimental data and detailed methodologies, to aid in the robust analysis of Carbidopa across different biological matrices and patient populations.
The inherent variability of biological matrices—such as plasma from healthy volunteers versus that from patients with Parkinson's disease—can lead to differential matrix effects, potentially compromising data integrity. Stable isotope-labeled (SIL) internal standards are the gold standard for mitigating such effects. Among SIL standards, those labeled with 13C are often considered superior to their deuterated counterparts.[1] This is primarily because 13C labeling has a negligible impact on the physicochemical properties of the molecule, ensuring near-perfect co-elution with the analyte.[2][3][4] In contrast, deuterium-labeled standards can sometimes exhibit slight chromatographic shifts, leading to differential ionization suppression or enhancement compared to the analyte, which can compromise the accuracy of the results.[5]
Experimental Data Summary
While direct comparative studies evaluating this compound across different populations are limited in publicly available literature, we can infer its potential performance based on studies using other SILs for Carbidopa and the known advantages of 13C-labeling.
One key study provides quantitative data on the matrix effect for Carbidopa in human plasma using a deuterated internal standard (levodopa-d3). The reported internal standard-normalized matrix effect (ISn-ME) values for Carbidopa were 107 ± 2.5%.[6] An ISn-ME value close to 100% indicates effective compensation of the matrix effect by the internal standard. While this result was achieved with a deuterated levodopa internal standard, it sets a benchmark for what can be expected. Given the superior co-elution properties of 13C-labeled standards, it is anticipated that this compound would provide at least equivalent, if not more consistent, compensation across varied patient samples.
| Analyte | Internal Standard | Matrix | Population | IS-Normalized Matrix Effect (%)[6] |
| Carbidopa | Levodopa-d3 | Human Plasma | Not Specified | 107 ± 2.5 |
Table 1: Quantitative assessment of matrix effect for Carbidopa using a stable isotope-labeled internal standard in human plasma.
Comparative Analysis
The use of a stable isotope-labeled internal standard that is structurally identical to the analyte, such as this compound for the analysis of Carbidopa, is the most effective strategy to compensate for matrix effects. The rationale is that the SIL internal standard will experience the same degree of ionization suppression or enhancement as the analyte, leading to a consistent analyte-to-internal standard peak area ratio, irrespective of the matrix variability.
Alternative Internal Standards:
-
Deuterated Analogs (e.g., Carbidopa-d3): While widely used and generally effective, there is a potential for chromatographic separation from the native analyte (the "isotope effect").[4][5] This can be problematic if the matrix effect is not uniform across the entire peak elution window.
-
Structural Analogs: These are molecules with similar chemical structures to the analyte. While more cost-effective, they are less ideal as their chromatographic behavior and ionization efficiency may differ significantly from the analyte, leading to inadequate compensation for matrix effects.
The choice of this compound is therefore recommended for studies requiring the highest level of accuracy and precision, especially when analyzing samples from diverse populations where matrix composition is expected to vary.
Experimental Protocols
A robust evaluation of the matrix effect is a cornerstone of bioanalytical method validation. The post-extraction addition method is the most widely accepted approach for quantitatively assessing the matrix effect.
Protocol: Quantitative Assessment of Matrix Effect by Post-Extraction Addition
1. Objective: To quantitatively determine the extent of ion suppression or enhancement on the analyte and internal standard by comparing the response in the presence and absence of matrix components.
2. Materials:
- Blank biological matrix (e.g., plasma) from at least six different sources/individuals representative of the target population(s).
- (Rac)-Carbidopa analytical standard.
- This compound internal standard.
- Validated sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
- Validated LC-MS/MS system and method for Carbidopa analysis.
3. Procedure:
- Set A (Analyte and IS in neat solution): Prepare a solution containing (Rac)-Carbidopa and this compound at a known concentration (e.g., mid-QC level) in the mobile phase or a reconstitution solvent.
- Set B (Analyte and IS spiked post-extraction):
- Extract blank matrix from six different sources using the validated extraction procedure.
- After the final extraction step (e.g., after evaporation and before reconstitution), spike the extracted matrix residue with the same amount of (Rac)-Carbidopa and this compound as in Set A.
- Reconstitute the spiked extracts.
- Analysis: Inject replicates of Set A and Set B into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
4. Data Analysis:
- Matrix Factor (MF):
- Calculate the MF for the analyte: MF_analyte = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
- Calculate the MF for the internal standard: MF_IS = (Mean Peak Area of IS in Set B) / (Mean Peak Area of IS in Set A)
- An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
- Internal Standard Normalized Matrix Factor (ISn-MF):
- ISn-MF = MF_analyte / MF_IS
- Coefficient of Variation (CV):
- Calculate the CV of the ISn-MF across the different matrix sources.
5. Acceptance Criteria:
- The CV of the ISn-MF should be ≤ 15%. This demonstrates that the internal standard effectively compensates for the variability in matrix effects across different sources.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying logic, the following diagrams are provided.
References
- 1. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
